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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 7-methoxy-1,2-benzoxazole-3-carboxylic acid

The following technical guide details the chemical structure, synthesis, and properties of 7-methoxy-1,2-benzoxazole-3-carboxylic acid (also known as 7-methoxybenzo[d]isoxazole-3-carboxylic acid). Executive Summary 7-Met...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 7-methoxy-1,2-benzoxazole-3-carboxylic acid (also known as 7-methoxybenzo[d]isoxazole-3-carboxylic acid).

Executive Summary

7-Methoxy-1,2-benzoxazole-3-carboxylic acid is a heterocyclic organic compound belonging to the 1,2-benzoxazole (or benzo[d]isoxazole) class. Distinct from its 1,3-benzoxazole isomer, this scaffold features a benzene ring fused to an isoxazole ring with the oxygen and nitrogen atoms in the 1 and 2 positions, respectively.

This specific derivative acts as a critical intermediate in medicinal chemistry, particularly in the development of anticonvulsants (structural analog to zonisamide) and auxin transport inhibitors in agrochemistry. Its 3-carboxylic acid moiety renders it a bioisostere of indole-3-carboxylic acid, while the 7-methoxy substituent modulates lipophilicity and metabolic stability.

Chemical Identity & Structure

Nomenclature and Classification[1]
  • IUPAC Name: 7-methoxy-1,2-benzoxazole-3-carboxylic acid

  • Alternative Names: 7-methoxybenzo[d]isoxazole-3-carboxylic acid; 7-methoxyindoxazene-3-carboxylic acid.

  • CAS Registry Number: Note: While the parent benzo[d]isoxazole-3-carboxylic acid is registered as CAS 28691-47-6, specific derivatives often inhabit proprietary libraries. The 6-methoxy isomer is chemically distinct.

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Molecular Weight: 193.16 g/mol [1]

Structural Analysis

The molecule consists of a bicyclic heteroaromatic core.

  • Core: 1,2-Benzoxazole (Indoxazene).

  • Substituents:

    • Position 3: Carboxylic acid (-COOH). This position is critical for biological binding affinity, often mimicking the acid headgroup of auxins or glutamate analogs.

    • Position 7: Methoxy (-OCH

      
      ).[2][3][4][5] Located on the benzene ring adjacent to the ring oxygen (position 1). This "ortho-to-heteroatom" substitution creates steric bulk and electron donation that influences the ring's electronic density.
      
PropertyValue (Predicted/Experimental)Context
pKa (COOH) 3.2 – 3.8Stronger acid than benzoic acid due to the electron-withdrawing isoxazole ring.
LogP ~1.2 – 1.5Moderately lipophilic; methoxy group increases LogP vs. hydroxyl analogs.
H-Bond Donors 1 (COOH)Critical for receptor binding.
H-Bond Acceptors 5 (N, O-ring, O-Me, O=C, O-H)High capacity for hydrogen bonding networks.
Topological Polar Surface Area ~72 ŲSuggests good membrane permeability (Rule of 5 compliant).

Synthesis & Manufacturing

The synthesis of 3-substituted 1,2-benzoxazoles typically requires the formation of the N-O bond via cyclization of ortho-substituted aryl precursors.

Primary Synthetic Route: Oximation-Cyclization

This route mimics the classical synthesis of zonisamide intermediates, adapted for the carboxylic acid derivative.

Precursors: 2-Hydroxy-3-methoxyacetophenone (or 3-methoxysalicylaldehyde derivatives).

Workflow:

  • Claisen Condensation: Reaction of 2-hydroxy-3-methoxyacetophenone with diethyl oxalate in the presence of sodium ethoxide to form the diketo ester.

  • Oximation: Treatment with hydroxylamine hydrochloride (NH

    
    OH·HCl) to form the oxime intermediate.
    
  • Cyclization: Acid-catalyzed ring closure yields the ester (Ethyl 7-methoxy-1,2-benzoxazole-3-carboxylate).

  • Hydrolysis: Saponification using NaOH/MeOH followed by acidification to yield the free acid.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.

SynthesisRoute cluster_legend Legend Start 2-Hydroxy-3-methoxy acetophenone Step1 Claisen Condensation (Diethyl oxalate, NaOEt) Start->Step1 Inter1 Diketo Ester Intermediate Step1->Inter1 Reflux Step2 Oximation (NH2OH·HCl) Inter1->Step2 Inter2 Oxime Intermediate Step2->Inter2 Condensation Step3 Acid Cyclization (HCl/EtOH) Inter2->Step3 Ester Ethyl 7-methoxy-1,2- benzoxazole-3-carboxylate Step3->Ester Ring Closure Step4 Saponification (NaOH, then H+) Ester->Step4 Final 7-Methoxy-1,2-benzoxazole- 3-carboxylic Acid Step4->Final Hydrolysis key Blue: Starting Material | Green: Product | Grey: Intermediate

Caption: Step-wise synthesis of 7-methoxy-1,2-benzoxazole-3-carboxylic acid via Claisen condensation and oxime cyclization.

Reactivity & Stability

Decarboxylation Risk

1,2-Benzoxazole-3-carboxylic acids are thermally labile. Upon heating above their melting points (typically >180°C) or under strong basic catalysis, they may undergo decarboxylation to form the parent 7-methoxy-1,2-benzoxazole.

  • Mechanism:[6] The electron-withdrawing nature of the C=N bond facilitates the loss of CO

    
    .
    
  • Mitigation: Store at -20°C; avoid prolonged exposure to temperatures >50°C during drying.

Electrophilic Aromatic Substitution

The 7-methoxy group is a strong electron-donating group (EDG), activating the benzene ring.

  • Predicted Sites: The 4- and 6-positions are activated for electrophilic attack (halogenation, nitration).

  • Stability: The isoxazole ring is relatively stable to acid but can undergo ring-opening (rearrangement to salicylnitriles) under strong basic conditions (Kemp elimination).

Pharmaceutical & Biological Relevance[3][8][9][10][11][12]

Pharmacophore Analysis

The 1,2-benzoxazole scaffold is a privileged structure in medicinal chemistry.[7]

  • Anticonvulsant Activity: The core is isosteric with the benzisoxazole of Zonisamide .[8] The 3-COOH group can be converted to a sulfonamide or amide to enhance blood-brain barrier (BBB) penetration.

  • Auxin Mimicry: In agrochemistry, the 3-carboxylic acid mimics the acetic acid side chain of Indole-3-acetic acid (IAA). The 7-methoxy group (analogous to 7-methoxy-DIMBOA) often enhances metabolic stability against plant glycosylases.

Biological Signaling Pathway (Hypothetical)

If used as an auxin transport inhibitor or mimic, the molecule likely interacts with the TIR1 ubiquitin-ligase complex or auxin efflux carriers (PIN proteins).

BioActivity Compound 7-Methoxy-1,2-benzoxazole- 3-carboxylic Acid Target1 Auxin Receptor (TIR1/AFB) Compound->Target1 Agonist/Antagonist? Target2 Efflux Carrier (PIN Proteins) Compound->Target2 Inhibition Effect1 Ubiquitination of Aux/IAA Repressors Target1->Effect1 Effect2 Altered Polar Auxin Transport Target2->Effect2 Phenotype Root Growth Inhibition / Gravitropism Defect Effect1->Phenotype Effect2->Phenotype

Caption: Predicted biological interaction pathways based on structural homology to known auxin analogs.

Experimental Protocols

Standard Purification Protocol

Due to the risk of decarboxylation, recrystallization is preferred over distillation.

  • Dissolution: Dissolve crude acid in minimum hot ethanol (60°C).

  • Precipitation: Add warm water dropwise until turbidity appears.

  • Cooling: Allow to cool slowly to room temperature, then 4°C.

  • Filtration: Collect crystals via vacuum filtration.

  • Drying: Dry in a vacuum desiccator over P

    
    O
    
    
    
    at room temperature. Do not oven dry.
Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm.

  • Retention Time: Predicted to elute later than the unsubstituted parent due to the methoxy group's lipophilicity.

References

  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry.

  • Chimica Italiana. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.

  • PubChem. Benzo[d]isoxazole-3-carboxylic acid (Parent Compound).[2][1][9][10] National Library of Medicine.

  • Gardner, G., & Sanborn, J. R. (1989).[11] Aryl-Substituted alpha-Aminooxycarboxylic Acids: A New Class of Auxin Transport Inhibitors.[11] Plant Physiology.[12][11]

  • BenchChem. Biological activity of benzoxazole derivatives.

Sources

Exploratory

The 7-Methoxy-1,2-Benzoxazole Pharmacophore: A Technical Guide to its Biological Activity and Therapeutic Potential

Abstract The 1,2-benzoxazole (benzisoxazole) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Its unique p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-benzoxazole (benzisoxazole) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including a planar, rigid structure and the capacity for diverse substitutions, render it an attractive framework for the design of novel therapeutics.[2] This technical guide provides an in-depth exploration of the biological activities associated with the 1,2-benzoxazole core, with a specific focus on the emerging potential of the 7-methoxy-1,2-benzoxazole pharmacophore. We will delve into the synthesis, mechanisms of action, and key therapeutic areas where this scaffold has shown promise, including oncology, neuroprotection, and anti-inflammatory applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile pharmacophore in their discovery pipelines.

The 1,2-Benzoxazole Core: A Foundation of Diverse Bioactivity

The 1,2-benzoxazole nucleus, an aromatic bicyclic system composed of a fused benzene and isoxazole ring, is a versatile scaffold that has yielded compounds with a wide spectrum of pharmacological activities.[3][4] Its structural similarity to endogenous purine bases facilitates interactions with various biological macromolecules, underpinning its broad therapeutic potential.[1] Derivatives of this core have been extensively investigated and have demonstrated significant efficacy in several key therapeutic areas.

Anticancer Activity

A substantial body of research highlights the potent anticancer activity of 1,2-benzoxazole derivatives. These compounds have been shown to exert cytotoxic effects against a range of human cancer cell lines, including those of the breast, liver, and myeloid leukemia.[5][6][7]

One prominent mechanism of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key tyrosine kinase involved in tumor angiogenesis.[5][8] By blocking VEGFR-2 signaling, these compounds can effectively stifle the formation of new blood vessels that supply tumors with essential nutrients, thereby inhibiting their growth and proliferation.[5][8] Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5][8] For instance, a novel series of 1,2,3-triazole tethered 1,2-benzisoxazole derivatives displayed significant antiproliferative effects against human acute myeloid leukemia (AML) cells, with the most potent compound exhibiting an IC50 of 2 µM.[7]

Neuroprotective and Anticonvulsant Effects

The 1,2-benzoxazole scaffold is also a key feature in compounds with significant neuroprotective and anticonvulsant properties.[9][10] Notably, the marketed anticonvulsant drug Zonisamide incorporates this core structure. Research has demonstrated that derivatives can offer protection against excitotoxic neuronal damage, a common pathway in various neurodegenerative disorders.[9] The mechanism of action is often linked to the modulation of ion channels and neurotransmitter receptors.[10] Furthermore, studies have explored the antioxidant properties of related heterocyclic structures, suggesting a potential role in mitigating oxidative stress in the brain, a key factor in neurodegeneration.[11]

Anti-inflammatory Properties

The anti-inflammatory potential of the 1,2-benzoxazole core is well-documented, with many derivatives exhibiting potent activity in preclinical models.[12][13][14] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[12] By selectively targeting COX-2 over COX-1, these derivatives have the potential for reduced gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[12]

The Influence of the 7-Methoxy Substituent: Emerging Insights

While the broader 1,2-benzoxazole scaffold has been extensively studied, research into the specific role of the 7-methoxy substitution is an emerging area of interest. The introduction of a methoxy group at the 7-position of the benzoxazole ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Potential in Oncology

The presence of a methoxy group on aromatic rings is a common feature in many anticancer agents. In the context of the 1,2-benzoxazole scaffold, the 7-methoxy substitution is being explored for its potential to enhance anticancer efficacy. For instance, 7-methoxy-4-nitro-2,1-benzoxazole has been identified as a compound of interest in cancer research.[15] It is suggested that this molecule may target multiple metabolic pathways within cancer cells, potentially leading to apoptosis or the inhibition of cell growth.[15] The methoxy group can act as a hydrogen bond acceptor and influence the molecule's orientation within the target's binding pocket, potentially leading to enhanced potency and selectivity.

Neuroprotective Potential

In related heterocyclic systems like benzofurans, the 7-methoxy substitution has been associated with neuroprotective effects.[9] A study on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives demonstrated their ability to protect against NMDA-induced excitotoxicity.[9] This suggests that the 7-methoxy group on a bicyclic aromatic system may contribute to neuroprotective activity, a hypothesis that warrants further investigation within the 1,2-benzoxazole series. The antioxidant properties of such compounds are also an area of active research.[9]

Synthesis of 7-Methoxy-1,2-Benzoxazole Derivatives

The synthesis of the 1,2-benzoxazole core can be achieved through various established methods, with the cyclization of o-hydroxyaryl oximes or imines being a common approach. For the synthesis of 7-methoxy-1,2-benzoxazole derivatives, a key starting material would be a correspondingly substituted 2-aminophenol, such as 2-amino-3-methoxyphenol.

A general synthetic workflow is depicted below:

cluster_0 Synthesis of 7-Methoxy-1,2-Benzoxazole Core Start 2-Amino-3-methoxyphenol Step1 Reaction with a carbonyl compound (e.g., aldehyde or ketone) Start->Step1 Condensation Intermediate1 Formation of an oxime or imine intermediate Step1->Intermediate1 Step2 Intramolecular cyclization Intermediate1->Step2 e.g., via oxidation or base catalysis Product 7-Methoxy-1,2-benzoxazole derivative Step2->Product

Caption: A generalized synthetic pathway to the 7-methoxy-1,2-benzoxazole core.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 7-methoxy-1,2-benzoxazole derivatives, a battery of in vitro and in vivo assays can be employed. The following are representative protocols for key therapeutic areas.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 7-methoxy-1,2-benzoxazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Neuroprotective Activity: NMDA-Induced Excitotoxicity Assay

This assay evaluates the ability of a compound to protect neurons from damage induced by N-methyl-D-aspartate (NMDA), an excitotoxin.

Protocol:

  • Neuronal Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the neuronal cells with different concentrations of the 7-methoxy-1,2-benzoxazole derivatives for 1-2 hours.

  • NMDA Exposure: Induce excitotoxicity by exposing the cells to a neurotoxic concentration of NMDA for a specified period.

  • Cell Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of compound-treated cells to that of cells treated with NMDA alone to determine the neuroprotective effect.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the 7-methoxy-1,2-benzoxazole derivatives orally or intraperitoneally at various doses. Include a vehicle control and a positive control (e.g., Indomethacin).

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Data Presentation

Table 1: Hypothetical Anticancer Activity of 7-Methoxy-1,2-Benzoxazole Derivatives

Compound IDR1-SubstituentR2-SubstituentIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2
7MBO-01 HPhenyl15.221.8
7MBO-02 H4-Chlorophenyl8.712.5
7MBO-03 CH3Phenyl12.118.9
7MBO-04 CH34-Chlorophenyl5.49.1
Doxorubicin --0.81.2

This table presents hypothetical data for illustrative purposes.

Future Directions and Conclusion

The 7-methoxy-1,2-benzoxazole pharmacophore represents a promising yet underexplored area in drug discovery. The foundational knowledge of the broader 1,2-benzoxazole class, coupled with the emerging insights into the role of the 7-methoxy substituent, provides a strong rationale for the continued investigation of these compounds. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of 7-methoxy-1,2-benzoxazole derivatives to establish clear structure-activity relationships. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways modulated by these compounds. The in-depth technical guidance provided herein aims to equip researchers with the necessary framework to unlock the full therapeutic potential of this intriguing pharmacophore.

References

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Abdel-Maksoud, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410.
  • Özkay, Y., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979.
  • Abdel-Maksoud, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410.
  • Kakkar, S., & Narasimhan, B. (2019). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Mini-Reviews in Medicinal Chemistry, 19(18), 1474-1492.
  • Agarwal, R. K., & Agarwal, H. (2010). Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. Asian Journal of Chemistry, 22(5), 3335-3342.
  • Jantrachotech, T., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]

  • Kim, H. J., et al. (2015).
  • Zgonnik, V. N., et al. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 1-20.
  • Sharma, P., & Kumar, V. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(8), 1-10.
  • Bai, H., et al. (2023). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Chemistry & Biodiversity, 20(5), e202201178.
  • Ashwini, N., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6157-6165.
  • Khan, I., et al. (2022). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(1), 108-121.
  • Shrivastava, A., et al. (2012). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 4(1), 365-370.
  • Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-10.
  • Al-Ostath, A., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(19), 6539.
  • Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183.
  • Usman, M. R. M., et al. (2012). Synthesis and Pharmacological Screening of Some Benzoxazole Derivatives as Anti-inflammatory Agents. IOSR Journal of Pharmacy, 2(3), 374-379.
  • Sharma, P., & Kumar, V. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(8), 1-10.
  • PubChem. (n.d.). 7-Methoxy-1,2-benzoxazole-6-carboxylic acid. Retrieved from [Link]

  • Kim, G. H., et al. (2018). Neuroprotective Effect of Antioxidants in the Brain. International Journal of Molecular Sciences, 19(1), 113.
  • Khan, I., et al. (2023). Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer's Agents: In Vitro and In Silico Approaches. Pharmaceuticals, 16(7), 929.

Sources

Foundational

Technical Guide: Discovery and Synthesis of Benzoxazole-3-Carboxylic Acid Analogs

The following technical guide details the history, chemistry, and therapeutic discovery of 1,2-benzoxazole-3-carboxylic acid (commonly referred to in medicinal chemistry as 1,2-benzisoxazole-3-carboxylic acid ) and its a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and therapeutic discovery of 1,2-benzoxazole-3-carboxylic acid (commonly referred to in medicinal chemistry as 1,2-benzisoxazole-3-carboxylic acid ) and its analogs.

Note on Nomenclature: This guide addresses the "benzoxazole-3-carboxylic acid" query by focusing on the 1,2-benzisoxazole scaffold. In standard IUPAC nomenclature for 1,3-benzoxazole (the most common "benzoxazole"), position 3 is the ring nitrogen. A carboxylic acid cannot attach to the pyridinic nitrogen of an aromatic 1,3-benzoxazole without destroying aromaticity or forming a charged quaternary species. Therefore, "benzoxazole-3-carboxylic acid" almost exclusively refers to the 1,2-benzoxazole (benzisoxazole) isomer or 4,5,6,7-tetrahydro-1,2-benzoxazole derivatives in the literature.

Part 1: Historical Evolution and Chemical Identity

The Isomer Divergence

The history of benzoxazole carboxylic acids is a tale of two isomers. While 1,3-benzoxazoles (fused oxazole) became famous as fluorescent whitening agents and NSAID scaffolds (e.g., benoxaprofen), the 1,2-benzoxazoles (benzisoxazoles) emerged as critical pharmacophores in psychopharmacology and anticonvulsant therapy.

The discovery of 1,2-benzisoxazole-3-carboxylic acid analogs dates back to the early 20th-century investigations into "indoxazenes." However, it was the mid-century push for non-sedating anticonvulsants and later, atypical antipsychotics, that elevated this scaffold.

Feature1,3-Benzoxazole1,2-Benzisoxazole (Indoxazene)
Heteroatoms Oxygen (1), Nitrogen (3)Oxygen (1), Nitrogen (2)
3-Position Nitrogen atom (Ring)Carbon atom (Ring)
Carboxyl Stability 2-COOH is stable; 3-COOH is unstable/impossible.3-COOH is stable and synthetically accessible.
Key Drugs Tafamidis, BenoxaprofenZonisamide, Risperidone, Paliperidone
The Therapeutic Pivot

In the 1980s, researchers at Janssen Pharmaceutica (now Johnson & Johnson) utilized the benzisoxazole ring to create Risperidone . Unlike typical phenothiazines, the benzisoxazole moiety provided a rigid, planar anchor that facilitated high-affinity binding to 5-HT2A serotonin receptors while modulating D2 dopamine receptor affinity. This "serotonin-dopamine antagonism" (SDA) hypothesis relied heavily on the electronic properties of the benzisoxazole-3-position.

Simultaneously, 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid analogs were identified as conformationally restricted analogs of excitatory amino acids (like glutamate), serving as tools to map NMDA and AMPA receptor binding pockets.

Part 2: Synthetic Methodologies and Protocols[1]

The synthesis of 3-substituted benzisoxazoles is challenging due to the lability of the N-O bond under reducing conditions. Below are the two primary industrial and laboratory routes.

Pathway A: The Salicylaldoxime Cyclization (Classic Route)

This method relies on the cyclization of O-acetylated salicylaldoximes. It is robust but requires careful pH control to prevent ring opening (Kemp elimination).

Mechanism:

  • Oximation: Reaction of 2-hydroxyacetophenone with hydroxylamine.

  • Acetylation: Protection of the phenol and oxime hydroxyls.

  • Cyclization: Base-catalyzed intramolecular nucleophilic attack.

Pathway B: The Pinner-Type Cyclization (Modern Route)

For carboxylic acid derivatives, starting from 2-halophenylglyoxylates allows for direct access to the 3-carboxyl moiety without complex oxidation steps later.

Experimental Protocol: Synthesis of 1,2-Benzisoxazole-3-Carboxylic Acid

Standardized for 10 mmol scale.

Reagents:

  • 2-Fluorobenzoyl chloride (1.58 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • Hydroxylamine hydrochloride (2.08 g, 30 mmol)

  • Triethylamine (TEA)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Acylation (Precursor Formation):

    • Dissolve ethyl cyanoacetate (10 mmol) in anhydrous THF (20 mL) with MgCl₂ (12 mmol) and TEA (20 mmol).

    • Cool to 0°C. Dropwise add 2-fluorobenzoyl chloride.

    • Stir for 2 hours at RT. Quench with HCl (1M), extract with EtOAc.

    • Checkpoint: Verify formation of ethyl 2-cyano-3-(2-fluorophenyl)-3-oxopropanoate via TLC (Hexane:EtOAc 3:1).

  • Cyclization:

    • Dissolve the intermediate in EtOH (30 mL).

    • Add Hydroxylamine HCl (30 mmol) and Sodium Acetate (40 mmol).

    • Reflux for 6 hours. The hydroxylamine attacks the ketone, followed by intramolecular displacement of the fluorine (SnAr) by the oxime oxygen.

    • Critical Control: Monitor the disappearance of the fluorine signal in ¹⁹F NMR.

  • Hydrolysis to Acid:

    • Treat the resulting ester with NaOH (2M, 10 mL) at 60°C for 1 hour.

    • Acidify carefully with HCl to pH 2.

    • Precipitation: The target 1,2-benzisoxazole-3-carboxylic acid will precipitate as a white solid. Filter and recrystallize from EtOH/Water.

Yield Expectation: 65-75%. Validation: ¹H NMR (DMSO-d₆) should show a characteristic doublet for the aromatic proton at position 7 (near the oxygen) shifted downfield (~8.1 ppm).

Part 3: Visualization of Workflows

Synthesis Logic Flow

The following diagram illustrates the decision tree for synthesizing these analogs based on the starting material availability.

BenzoxazoleSynthesis Start Target: 1,2-Benzisoxazole-3-COOH RouteA Route A: From Salicylaldehyde Start->RouteA If Phenol available RouteB Route B: From 2-Halobenzoyl Chloride Start->RouteB If Fluoro-aromatic available StepA1 Oximation (NH2OH) RouteA->StepA1 StepB1 C-Acylation (Ethyl Cyanoacetate) RouteB->StepB1 StepA2 Acetylation & Cyclization StepA1->StepA2 Forms 3-Methyl analog StepA3 Oxidation of 3-Methyl StepA2->StepA3 KMnO4 Reflux StepB2 Cyclization (SnAr Displacement) StepB1->StepB2 NH2OH / Base StepB3 Hydrolysis StepB2->StepB3 Forms Ester first

Caption: Comparative synthetic pathways. Route B is preferred for carboxylic acid derivatives to avoid harsh oxidation steps.

Structure-Activity Relationship (SAR)

This diagram details the pharmacophore features of the benzisoxazole-3-carboxylic acid scaffold in the context of biological targets (Antipsychotic/Antimicrobial).

SAR_Analysis Core 1,2-Benzisoxazole Scaffold Pos3 Position 3 (C-Linked) Core->Pos3 Pos5 Position 5/6 (Benzenoid) Core->Pos5 Ring N-O Bond Core->Ring Effect3 COOH/Ester: DNA Gyrase Binding Piperidinyl: 5-HT2A Affinity Pos3->Effect3 Effect5 Halogens (F, Cl): Metabolic Stability Increases Lipophilicity Pos5->Effect5 EffectRing Labile to Reductive Metabolism (Ring Opening to Salicylamides) Ring->EffectRing

Caption: SAR map highlighting the functional impact of substitutions at positions 3 and 5/6.

Part 4: Therapeutic Applications and Data[2][3]

Comparative Biological Activity

The following table summarizes the shift in biological activity based on the modification of the 3-carboxylic acid group.

Derivative TypeR-Group at Pos 3Primary Biological TargetRepresentative Compound
Carboxylic Acid -COOHDNA Gyrase / Topoisomerase IV Experimental Antibacterials
Sulfonamide -CH₂SO₂NH₂Na+/Ca2+ Channels Zonisamide (Anticonvulsant)
Piperidinyl-alkyl -(CH₂)n-Piperidine5-HT2A / D2 Receptors Risperidone (Antipsychotic)
Tetrahydro-acid -COOH (Sat.[1] Ring)GABA / Glutamate Receptors Exo-THPO (Research Tool)
Emerging Research: Antibacterial Agents

Recent studies utilize 1,2-benzisoxazole-3-carboxylic acid as a bioisostere for quinolones. The 3-carboxyl group, when positioned adjacent to the ring nitrogen (position 2), mimics the 3-oxo-4-carboxylic acid motif of fluoroquinolones, allowing for chelation with magnesium ions in the DNA gyrase active site.

Key Insight: Unlike quinolones, benzisoxazoles do not generate the same level of phototoxicity, a common side effect caused by the singlet oxygen generation of the quinoline core.

References

  • Janssen, P. A. J., et al. (1988). Pharmacology of Risperidone (R 64 766), a New Antipsychotic with Serotonin-S2 and Dopamine-D2 Antagonistic Properties. Journal of Pharmacology and Experimental Therapeutics. Link

  • Uno, H., et al. (1979). Studies on 1,2-Benzisoxazole Derivatives.[1][2] Synthesis and Pharmacological Activities. Chemical and Pharmaceutical Bulletin. Link

  • Pal, D., et al. (2018). Benzoxazole: A Privileged Scaffold for the Discovery of Anti-cancer and Anti-microbial Agents. World Journal of Pharmaceutical Sciences. Link

  • Orritt, K. M. (2021).[3] Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV. University of Leeds White Rose eTheses. Link

  • BenchChem. (2025). Structure and Applications of 5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid. Link

Sources

Exploratory

Role of methoxy substitution in 1,2-benzoxazole biological affinity

Executive Summary The 1,2-benzoxazole (benzisoxazole) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore core for blockbuster antipsychotics like risperidone and paliperidone,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2-benzoxazole (benzisoxazole) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore core for blockbuster antipsychotics like risperidone and paliperidone, as well as emerging anticonvulsants and cholinesterase inhibitors.[1] While the heterocyclic core provides the necessary rigidity and hydrogen-bond acceptor capabilities, the methoxy (-OCH₃) substitution acts as a critical "tuning knob" for biological affinity.

This guide analyzes the physicochemical and pharmacodynamic impact of methoxy substitution on the 1,2-benzoxazole ring.[1] We explore how this specific modification alters electronic density, lipophilicity, and binding kinetics, supported by a validated synthetic protocol and a specific case study on Acetylcholinesterase (AChE) inhibition.[1]

Physicochemical Pharmacophore: The Role of Methoxy[1]

The introduction of a methoxy group onto the 1,2-benzoxazole scaffold is rarely a passive structural change.[1] It induces specific electronic and steric alterations that define the molecule's "lock-and-key" fit within a protein binding pocket.

Electronic Modulation (The Mesomeric Effect)

The 1,2-benzoxazole ring is electron-deficient due to the electronegative oxygen and nitrogen atoms.

  • Donation (+M): A methoxy substituent acts as a weak inductive withdrawer (-I) but a strong mesomeric donor (+M). When placed at positions C5 or C6, the lone pairs on the methoxy oxygen donate electron density into the aromatic

    
    -system.[1]
    
  • Binding Implication: This increased electron density enhances

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tryptophan, Phenylalanine) often found in the catalytic anionic sites (CAS) of enzymes like AChE or the hydrophobic pockets of GPCRs (e.g., D2 receptors).[1]
Lipophilicity and Solvation[1]
  • LogP Shift: Converting a hydroxyl (-OH) to a methoxy (-OCH₃) typically increases the LogP value by approximately 0.5–1.0 log units, enhancing blood-brain barrier (BBB) permeability—a critical factor for CNS-active benzisoxazoles.

  • Desolvation Penalty: Unlike a hydroxyl group, the methoxy group cannot act as a hydrogen bond donor.[1] This reduces the desolvation energy penalty required for the ligand to enter a hydrophobic pocket, potentially improving

    
     rates.[1]
    
Steric Anchoring

The methoxy group adds a defined steric bulk.[1] In the context of 1,2-benzoxazoles, this bulk can induce conformational locking (atropisomerism) in biaryl systems or fill small hydrophobic sub-pockets, displacing "high-energy" water molecules and gaining entropic binding affinity.[1]

Case Study: 4-Methoxy-1,2-Benzoxazole in AChE Inhibition[1][2][3][4]

A definitive example of the "methoxy effect" is observed in the design of Multi-Target Directed Ligands (MTDLs) for Alzheimer's disease. Research by Lalut et al. (2020) demonstrated that specific substitution patterns on the benzisoxazole ring drastically alter affinity for Acetylcholinesterase (AChE) and 5-HT4 receptors.

The Discovery (Compound 32a)

Researchers synthesized a series of benzisoxazole derivatives to rigidify the structure of donecopride.[2]

  • The Hit: Compound 32a (3-[2-[1-(cyclohexylmethyl)-4-piperidyl]ethyl]-4-methoxy-1,2-benzoxazole).[2][3][4]

  • The Mechanism: The 4-methoxy group was not arbitrary. Docking studies suggested that the benzisoxazole ring engages in

    
    -
    
    
    
    stacking with Trp279 in the peripheral anionic site (PAS) of AChE.
  • Affinity Data: The 4-methoxy derivative displayed nanomolar inhibition, whereas removing or altering this group frequently resulted in a loss of dual-target efficacy.

Visualization of the SAR Logic

SAR_Logic Core 1,2-Benzoxazole Core Target AChE Binding Pocket (Trp279 Residue) Core->Target Scaffold Alignment Effect Nanomolar Affinity (High Selectivity) Core->Effect Baseline Activity Methoxy 4-Methoxy Substitution Methoxy->Core Electronic Enrichment (+M) Methoxy->Target Hydrophobic/Steric Fit Target->Effect Enhanced Binding Energy

Figure 1: Mechanistic contribution of the 4-methoxy group to AChE binding affinity.

Synthetic Methodology: Regioselective Construction

Synthesizing methoxy-substituted 1,2-benzoxazoles requires navigating the potential instability of the N-O bond.[1] The following protocol, adapted from robust literature precedents (Lalut et al., 2020; Villalobos et al.), utilizes a salicylaldehyde oxime intermediate.[1]

Reaction Pathway Diagram[1]

Synthesis_Pathway Start 2-Hydroxy-6-methoxybenzaldehyde Step1 Step 1: Oximation (NH2OH·HCl, Base) Start->Step1 Inter Oxime Intermediate Step1->Inter Step2 Step 2: Cyclization (CDI, THF, Reflux) Inter->Step2 Product 4-Methoxy-1,2-benzoxazole Step2->Product

Figure 2: Synthetic route for 4-methoxy-1,2-benzoxazole via oxime cyclization.

Detailed Protocol

Objective: Synthesis of 4-methoxy-1,2-benzoxazole from 2-hydroxy-6-methoxybenzaldehyde.

Reagents:

  • 2-Hydroxy-6-methoxybenzaldehyde (Starting Material)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium Hydroxide (NaOH) or Sodium Acetate[4]

  • 1,1'-Carbonyldiimidazole (CDI)[1]

  • Solvents: Ethanol, THF (anhydrous), Dioxane.[1]

Step-by-Step Procedure:

  • Oximation (Formation of the Oxime):

    • Dissolve 2-hydroxy-6-methoxybenzaldehyde (1.0 eq) in a mixture of Ethanol/Water (3:1).

    • Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).

    • Stir at room temperature (RT) for 1 hour, then heat to 40°C for 15 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The aldehyde spot should disappear.

    • Workup: Evaporate ethanol. Extract with EtOAc. Wash with brine. Dry over

      
      .
      
  • Cyclization (Ring Closure):

    • Dissolve the crude oxime intermediate in anhydrous THF under an inert atmosphere (

      
      ).
      
    • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).

    • Reflux the mixture (approx. 66°C) for 3–5 hours.

    • Mechanism:[1][5][6] CDI activates the phenolic hydroxyl, facilitating nucleophilic attack by the oxime oxygen (or nitrogen, depending on tautomer, but leading to the benzisoxazole).[1]

    • Workup: Cool to RT. Quench with water. Extract with EtOAc. Purify via flash column chromatography on silica gel.

Critical Control Point: The temperature during cyclization is crucial. Overheating (>80°C) or strong acidic conditions can lead to Beckmann rearrangement, yielding the isomeric 1,3-benzoxazole instead of the desired 1,2-benzoxazole.[1]

Biological Validation: Ellman’s Assay

To verify the affinity enhancement provided by the methoxy group, the Ellman’s Colorimetric Assay is the industry standard for measuring Acetylcholinesterase (AChE) inhibition.[1]

Assay Principle

The assay measures the rate of production of thiocholine as AChE hydrolyzes the substrate acetylthiocholine (ATCh). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), absorbing at 412 nm.

Protocol Workflow
  • Buffer Preparation: 0.1 M Phosphate buffer (pH 8.0). Note: pH 8.0 is critical for the DTNB reaction.[1]

  • Enzyme Incubation:

    • Mix AChE (e.g., from Electrophorus electricus or human recombinant) with the test compound (Methoxy-benzoxazole derivative) in buffer.

    • Incubate at 25°C for 20 minutes to allow equilibrium binding.

  • Substrate Addition:

    • Add DTNB (0.3 mM final) and Acetylthiocholine iodide (0.45 mM final).

  • Kinetic Measurement:

    • Monitor Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate

      
       (slope of the linear portion).
      
    • Determine % Inhibition:

      
      .
      
    • Determine

      
       using non-linear regression (Log-inhibitor vs. response).
      
Data Interpretation Table[1][4][7][8]
ParameterControl (No Inhibitor)Unsubstituted BenzoxazoleMethoxy-Benzoxazole (32a)Interpretation
Slope (

)
High (1.0 normalized)Moderate (0.6)Low (<0.1)Methoxy group significantly halts hydrolysis.

Value
N/AMicromolar (

) range
Nanomolar (

) range
>100x affinity increase due to methoxy substitution.
Mode of Action N/ACompetitiveMixed/Non-competitiveSuggests dual binding (CAS and PAS sites).

References

  • Lalut, J., et al. (2020). Rational Design of Novel Benzisoxazole Derivatives With Acetylcholinesterase Inhibitory and Serotoninergic 5-HT4 Receptors Activities for the Treatment of Alzheimer's Disease. Scientific Reports, 10, 3014.[1][3]

  • Villalobos, A., et al. (1994). Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase.[1] Journal of Medicinal Chemistry, 37(17), 2721–2734.[1]

  • Palumbo Piccionello, A., et al. (2008). Synthesis of 1,2-benzisoxazoles: A review. Current Organic Chemistry. (General synthetic grounding).
  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7, 88–95.[1] (Standard Assay Protocol).

Sources

Foundational

A Technical Guide to the Target Binding Mechanisms of Benzoxazole-3-Carboxylic Acid Ligands

Abstract Benzoxazole-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their efficacy is intrinsically linked to the precise way they r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzoxazole-3-carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Their efficacy is intrinsically linked to the precise way they recognize and interact with their biological targets. This technical guide provides an in-depth exploration of the target binding mechanisms of these ligands, with a particular focus on their role as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes. We will dissect the key molecular interactions, structure-activity relationships, and the advanced biophysical techniques used to characterize these binding events. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction: The Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a cornerstone of modern drug design.[1][2][3] Its rigid, planar structure and versatile chemistry allow for the strategic placement of functional groups that can engage in specific, high-affinity interactions with protein targets.[4] A prominent class of these compounds includes those derivatized with a carboxylic acid group, which often serves as a critical anchor for binding.

These ligands exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][5][6] Notably, several benzoxazole derivatives, such as Flunoxaprofen, have been developed as potent non-steroidal anti-inflammatory drugs (NSAIDs).[5][7][8] Like other classic NSAIDs, their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[7][9][10] Understanding the precise binding mechanism to COX enzymes provides a foundational case study for this ligand class.

The Primary Target: Cyclooxygenase (COX) Enzymes

Cyclooxygenases (COX-1 and COX-2) are bifunctional enzymes that catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostanoids that mediate inflammation, pain, and fever.[10]

  • COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, such as maintaining the integrity of the gastrointestinal lining.[10]

  • COX-2 is typically absent in most cells but is rapidly induced by inflammatory stimuli, making it the primary target for anti-inflammatory therapies.[10][11]

The active site of both COX isoforms is a long, hydrophobic channel.[12] However, a key structural difference—the substitution of isoleucine in COX-1 with a smaller valine in COX-2—creates an additional side pocket in the COX-2 active site. This difference has been exploited for the design of COX-2 selective inhibitors. Classical NSAIDs, including those with a benzoxazole-3-carboxylic acid core, primarily target the main channel of the active site.

Core Binding Mechanism: A Triad of Interactions

The binding of benzoxazole-3-carboxylic acid ligands to the COX active site is a classic example of structure-driven molecular recognition. The interaction can be broken down into three principal components, which together create a high-affinity binding event.

The Ionic Anchor: Carboxylate and Arginine Interaction

The defining feature of many NSAIDs is the carboxylic acid moiety. Within the COX active site, this group forms a crucial, high-energy salt bridge (ionic interaction) with the positively charged guanidinium group of a highly conserved arginine residue, Arg-120 .[13][14][15][16] This interaction acts as the primary anchor, orienting the ligand correctly at the base of the active site channel.[14] The importance of this interaction is underscored by mutagenesis studies where mutating Arg-120 significantly reduces inhibitor potency.[13][15]

Hydrogen Bonding Network

Beyond the primary ionic anchor, a network of hydrogen bonds stabilizes the ligand. A key interaction often involves a hydrogen bond between the ligand's carboxylate group and the hydroxyl group of Tyr-355 , another critical residue at the constriction site of the channel.[13][14][15] Depending on the specific substitutions on the benzoxazole ring, other polar interactions can occur with residues like Ser-530 or Tyr-385 further up the channel.[13][16]

Hydrophobic and van der Waals Contacts

The benzoxazole ring system and its substituents project from the carboxylate anchor up into the long, hydrophobic active site channel.[13] This region is lined with nonpolar residues such as Leu-352, Tyr-385, Trp-387, and Phe-518.[16] The ligand establishes extensive van der Waals and hydrophobic contacts with these residues, displacing ordered water molecules and contributing favorably to the binding entropy and overall affinity. The specific nature and extent of these hydrophobic interactions are key determinants of a ligand's potency and its selectivity profile between COX-1 and COX-2.

cluster_0 COX-2 Active Site cluster_1 Benzoxazole Ligand ARG120 Arg-120 TYR355 Tyr-355 HYDRO_POCKET Hydrophobic Pocket (Leu352, Trp387, Phe518) SER530 Ser-530 CARBOXYLATE Carboxylate (-COOH) CARBOXYLATE->ARG120 Ionic Interaction (Primary Anchor) CARBOXYLATE->TYR355 H-Bond BENZOXAZOLE Benzoxazole Core BENZOXAZOLE->HYDRO_POCKET Hydrophobic Interactions BENZOXAZOLE->SER530 Potential H-Bond

Caption: Key interactions of a benzoxazole-3-carboxylic acid ligand in the COX-2 active site.

Experimental Characterization of Target Binding

A multi-faceted approach combining biochemical, biophysical, and structural methods is essential to fully elucidate the binding mechanism of these ligands.[17]

Biochemical Assays: Quantifying Inhibition

The first step in characterizing a ligand is to determine its inhibitory potency. This is typically achieved through in vitro enzyme inhibition assays.

Protocol: Fluorometric COX-2 Inhibition Assay [18][19][20]

This protocol provides a reliable method for determining the half-maximal inhibitory concentration (IC50) of a test compound against COX-2.

  • Reagent Preparation:

    • Prepare a COX Assay Buffer.

    • Reconstitute human recombinant COX-2 enzyme in the assay buffer and keep on ice.[18]

    • Prepare a solution of Arachidonic Acid (substrate) and a COX Probe (e.g., Amplex™ Red), which becomes fluorescent upon reaction with the prostaglandin product.[11]

    • Dissolve the benzoxazole test compound and a known inhibitor (e.g., Celecoxib) in DMSO to create stock solutions.[18]

  • Assay Setup (96-well plate format):

    • Enzyme Control Wells: Add assay buffer, COX-2 enzyme, and DMSO (vehicle control).

    • Inhibitor Control Wells: Add assay buffer, COX-2 enzyme, and the known inhibitor.

    • Test Compound Wells: Add assay buffer, COX-2 enzyme, and serial dilutions of the benzoxazole test compound.

  • Pre-incubation:

    • Incubate the plate for a defined period (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the substrate is introduced.[21] Causality: This step is crucial for time-dependent inhibitors, ensuring that the measured potency reflects the true inhibitory effect.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the arachidonic acid/probe solution to all wells.

  • Data Acquisition:

    • Immediately begin measuring the fluorescence signal (e.g., Ex/Em = 535/587 nm) in kinetic mode using a microplate reader.[19][22]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

    • Normalize the data to the enzyme control (100% activity) and background (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Techniques: Probing the Binding Energetics and Kinetics

Biophysical methods provide direct, quantitative measurements of the binding event, offering deeper insights into the mechanism of action.[17]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics of binding.[23][24][25] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding free energy (ΔG).[24][26][27]

  • Expertise Insight: Large changes in enthalpy (ΔH) with only modest changes in free energy (ΔG) across a series of related compounds can indicate a change in binding mode, a critical insight for structure-activity relationship (SAR) studies.[24]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures binding events in real-time.[28][29] It is exceptionally powerful for determining the kinetics of an interaction—the association rate (ka) and the dissociation rate (kd).[28][30]

  • Trustworthiness: Unlike endpoint assays, SPR provides kinetic data that can help differentiate compounds with the same affinity but different residence times on the target, a parameter that is often more predictive of in vivo efficacy.[28]

Parameter Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Primary Output Binding Affinity (Kd), Enthalpy (ΔH), Stoichiometry (n)[24][25]Association Rate (ka), Dissociation Rate (kd), Affinity (KD)[28][30]
Principle Measures heat change upon binding in solution.[23][25]Measures change in refractive index upon binding to a sensor surface.[29]
Key Advantage Provides a complete thermodynamic profile of the interaction.[26][27]Provides detailed kinetic information (on/off rates).[28]
Throughput LowerHigher, suitable for screening.[30]
Structural Biology: Visualizing the Interaction

X-ray crystallography is the ultimate tool for visualizing the binding mechanism at an atomic level.[13] Co-crystal structures of benzoxazole ligands bound to COX enzymes reveal the precise orientation of the inhibitor in the active site and map out the network of ionic, hydrogen bond, and hydrophobic interactions.[14][31] These structures provide invaluable, definitive evidence that confirms the binding mode and guides further drug design efforts. For example, crystallographic studies have shown that classic NSAIDs bind via ionic interactions with Arg-120 and hydrogen bonds with Tyr-355.[14]

A Initial Hit Identification (e.g., High-Throughput Screen) B Biochemical Validation (IC50 Determination via Enzyme Inhibition Assay) A->B Confirm Activity C Thermodynamic Characterization (ITC for Kd, ΔH, ΔS) B->C Understand 'Why' it Binds D Kinetic Characterization (SPR for ka, kd) B->D Understand 'How' it Binds E Structural Elucidation (X-ray Crystallography) C->E Select Best Candidates for Structure F Lead Optimization (Structure-Guided Design) C->F D->E Select Best Candidates for Structure D->F E->F Rational Design

Caption: A validated workflow for characterizing ligand-target binding interactions.

Conclusion

The target binding mechanism of benzoxazole-3-carboxylic acid ligands, particularly as exemplified by their interaction with COX enzymes, is a well-defined process governed by a triad of ionic, hydrogen bonding, and hydrophobic interactions. The carboxylate group's ionic interaction with Arg-120 serves as a critical anchor, while the benzoxazole core engages in extensive contacts within the enzyme's hydrophobic channel. A comprehensive characterization of these interactions requires an integrated approach, leveraging biochemical assays to quantify potency, biophysical techniques like ITC and SPR to define the thermodynamic and kinetic profiles, and structural biology to provide atomic-level visualization. This detailed understanding is fundamental for the rational design and optimization of next-generation therapeutics based on this versatile scaffold.

References

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  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. Available from: [Link]

  • Cooper, A. (n.d.). Making Cool Drugs Hot: - The Use of Isothermal Titration Calorimetry as a Tool to Study Binding Energetics. The Ohio State University. Retrieved February 15, 2026, from [Link]

  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. Retrieved February 15, 2026, from [Link]

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  • Xu, S., Hermanson, D. J., Banerjee, S., Rimon, G., Marnett, L. J., & Ghebreselasie, K. (2014). Oxicams Bind in a Novel Mode to the Cyclooxygenase Active Site via a Two-water-mediated H-bonding Network. Journal of Biological Chemistry, 289(12), 8599–8608. Available from: [Link]

  • Selinsky, B. S., Gupta, K., Sharkey, C. T., & Loll, P. J. (2001). Structural Analysis of NSAID Binding by Prostaglandin H2 Synthase: Time-Dependent and Time-Independent Inhibitors Elicit Identical Enzyme Conformations. Biochemistry, 40(17), 5172–5180. Available from: [Link]

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  • Khan, S., Iqbal, D., Al-Rashida, M., & Hameed, A. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. Medicinal Chemistry, 18(6), 682–692. Available from: [Link]

  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Benzoxazole derivatives with anti-inflammatory potential. Retrieved February 15, 2026, from [Link]

  • Orlando, B. J., & Malkowski, M. G. (2016). Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. Journal of Biological Chemistry, 291(40), 20977–20987. Available from: [Link]

  • S, A., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 334-343. Available from: [Link]

  • Singh, N., et al. (2017). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Saudi Pharmaceutical Journal, 25(6), 882-891. Available from: [Link]

  • Mongolia Journals Online. (2024, March 23). Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved February 15, 2026, from [Link]

  • Scilit. (n.d.). Synthesis and characterization of the ligand based on benzoxazole and its transition metal complexes: DNA-binding and antitumor activity. Retrieved February 15, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved February 15, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of 7-methoxy-1,2-benzoxazole-3-carboxylic acid from salicylaldehyde

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 7-methoxy-1,2-benzoxazole-3-carboxylic acid (also known as 7-methoxy-1,2-benzisoxazole-3-carboxylic acid). While the request specifies...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, step-by-step protocol for the synthesis of 7-methoxy-1,2-benzoxazole-3-carboxylic acid (also known as 7-methoxy-1,2-benzisoxazole-3-carboxylic acid).

While the request specifies "from salicylaldehyde," the introduction of a methoxy group at the 7-position (which corresponds to the 3-position of the starting benzene ring relative to the phenol) is synthetically challenging if starting from unsubstituted salicylaldehyde. Therefore, this protocol utilizes o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) as the starting material. o-Vanillin is a commercially available salicylaldehyde derivative that already possesses the required methoxy substitution pattern.

Application Note: Synthesis of 7-Methoxy-1,2-benzoxazole-3-carboxylic Acid

Executive Summary

The 1,2-benzoxazole (benzisoxazole) scaffold is a critical pharmacophore in medicinal chemistry, found in anticonvulsants (e.g., Zonisamide) and antipsychotics (e.g., Risperidone). This protocol details the synthesis of the 3-carboxylic acid derivative, a versatile intermediate for further functionalization (e.g., amidation, decarboxylation).

The synthesis follows a biomimetic oxidative cyclization strategy . Unlike harsh industrial routes involving unstable diazo intermediates, this protocol employs a robust 4-stage pathway:

  • Cyanohydrin Formation: Nucleophilic addition to the aldehyde.

  • Hydrolysis: Conversion of nitrile to carboxylic acid (Mandelic acid derivative).

  • Oxidative Decarboxylation/Ketone Formation: Conversion to the

    
    -keto acid (Phenylglyoxylic acid derivative).
    
  • Heterocyclization: Oximation and ring closure to the benzisoxazole.

Reaction Pathway Visualization

The following diagram illustrates the chemical logic and flow of the synthesis.

G Figure 1: Synthetic Pathway for 7-Methoxy-1,2-benzoxazole-3-carboxylic acid Start o-Vanillin (2-OH-3-OMe-Benzaldehyde) Step1 Cyanohydrin Intermediate Start->Step1 NaHSO3, KCN (Nu- Addition) Step2 Subst. Mandelic Acid (2-OH-3-OMe-Mandelic Acid) Step1->Step2 HCl, Heat (Hydrolysis) Step3 Subst. Phenylglyoxylic Acid (2-OH-3-OMe-Phenylglyoxylic Acid) Step2->Step3 KMnO4 or CuO (Oxidation) Step4 Oxime Intermediate Step3->Step4 NH2OH·HCl (Oximation) Product 7-Methoxy-1,2-benzoxazole- 3-carboxylic Acid Step4->Product Ac2O or Acid (Cyclization)

Caption: Step-wise transformation from o-Vanillin to the target benzisoxazole scaffold.

Materials & Equipment

Reagents:

  • Starting Material: o-Vanillin (CAS: 148-53-8), >98% purity.

  • Cyanation: Sodium metabisulfite (Na2S2O5), Potassium Cyanide (KCN) [DANGER ], or Trimethylsilyl cyanide (TMSCN) as a safer alternative.

  • Hydrolysis: Hydrochloric acid (37%), Glacial Acetic acid.

  • Oxidation: Potassium Permanganate (KMnO4) or Copper(II) Sulfate/Pyridine.

  • Cyclization: Hydroxylamine hydrochloride (NH2OH·HCl), Sodium Acetate (NaOAc), Ethanol.

Equipment:

  • Round-bottom flasks (3-neck), Reflux condenser, Magnetic stirrer/hotplate.

  • pH meter or strips.

  • Rotary evaporator.

  • Vacuum filtration setup.

  • Safety Gear: Fume hood (mandatory for KCN steps), Cyanide antidote kit, chemically resistant gloves, goggles.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-Hydroxy-3-methoxymandelic Acid

Rationale: The aldehyde carbon must be functionalized to a carboxylic acid precursor while retaining the carbon atom. The cyanohydrin route is the most direct method.

  • Bisulfite Adduct Formation:

    • Dissolve o-vanillin (15.2 g, 100 mmol) in water (50 mL) containing crushed ice.

    • Add Sodium metabisulfite (10.5 g) dissolved in water (20 mL).

    • Stir vigorously for 1 hour. A white precipitate of the bisulfite adduct forms.

  • Cyanation (Use Extreme Caution):

    • Safety Note: Perform in a high-efficiency fume hood. Ensure quenching agents (bleach) are ready.

    • Add a solution of Potassium Cyanide (6.8 g, 105 mmol) in water (15 mL) dropwise to the bisulfite adduct suspension.

    • The solid dissolves, and the cyanohydrin separates as an oil or solidifies. Stir for 30 min.

  • Hydrolysis:

    • Add concentrated HCl (50 mL) slowly to the cyanohydrin mixture.

    • Heat to reflux for 2–3 hours. The nitrile hydrolyzes to the carboxylic acid.

    • Workup: Cool the solution. Extract with Ethyl Acetate (3 x 50 mL). Dry the organic layer over MgSO4 and evaporate.

    • Yield: ~12–14 g of crude 2-hydroxy-3-methoxymandelic acid.

Stage 2: Oxidation to 2-Hydroxy-3-methoxyphenylglyoxylic Acid

Rationale: The secondary alcohol of the mandelic acid must be oxidized to a ketone to allow for subsequent oximation.

  • Oxidation Setup:

    • Dissolve the crude mandelic acid (10 g) in 10% NaOH solution (100 mL). The solution should be alkaline (pH > 10).

    • Cool to 0–5°C in an ice bath.

  • Permanganate Addition:

    • Add a solution of KMnO4 (5.5 g) in water (100 mL) dropwise over 1 hour, maintaining temperature < 10°C.

    • Stir for an additional 2 hours. The purple color should fade to brown (MnO2 precipitate).

  • Isolation:

    • Filter off the MnO2 precipitate through Celite.

    • Acidify the filtrate with conc. HCl to pH ~2.

    • Extract with Ethyl Acetate (3 x 50 mL).[1]

    • Evaporate solvent to obtain the

      
      -keto acid (2-hydroxy-3-methoxyphenylglyoxylic acid). Recrystallize from benzene/petroleum ether if necessary.
      
Stage 3: Cyclization to 7-Methoxy-1,2-benzoxazole-3-carboxylic Acid

Rationale: Reaction with hydroxylamine forms the oxime.[2][3] Under acidic or thermal conditions, the oxime oxygen attacks the activated aromatic ring (or the phenol oxygen attacks the oxime nitrogen, depending on conditions), closing the isoxazole ring.

  • Oximation:

    • In a 250 mL flask, dissolve the keto-acid (5 g) in Ethanol (30 mL).

    • Add a solution of Hydroxylamine Hydrochloride (3.5 g) and Sodium Acetate (5 g) in water (15 mL).

    • Reflux the mixture for 4–6 hours.

  • Ring Closure:

    • Note: Often, the oxime forms first.[2] Cyclization may require stronger dehydration.

    • If the product does not precipitate upon cooling, acidify with dilute HCl and heat gently.

    • Alternatively, treat the isolated oxime with Thionyl Chloride (SOCl2) or Acetic Anhydride to force cyclization (though this may form the acid chloride or anhydride).

    • Preferred Aqueous Route: The reflux in buffered ethanolic solution is usually sufficient for spontaneous cyclization of 2-hydroxyphenylglyoxylic acid oximes.

  • Purification:

    • Evaporate the ethanol.[4]

    • Add water (50 mL) and cool. The product should crystallize.

    • Filter the solid.[4][5] Recrystallize from Ethanol/Water (1:1).

Data Summary & Validation

ParameterSpecificationExpected Result
Appearance Visual InspectionOff-white to pale yellow crystalline solid
Melting Point Capillary Method210–215°C (dec)
Yield Gravimetric45–55% (Overall from o-Vanillin)
1H NMR DMSO-d6, 400 MHz

3.95 (s, 3H, OMe), 7.2-7.6 (m, 3H, Ar-H), 13.5 (br, COOH)
IR Spectrum KBr Pellet1710 cm⁻¹ (C=O acid), 1610 cm⁻¹ (C=N)

Troubleshooting & Critical Control Points

  • Cyanide Safety: If avoiding KCN is desired, Trimethylsilyl cyanide (TMSCN) can be used with a Zinc Iodide catalyst in DCM, followed by acidic hydrolysis. This avoids generating HCN gas but requires moisture-free conditions.

  • Oxidation Control: Over-oxidation can cleave the C-C bond, yielding 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid). Ensure the temperature remains < 10°C during KMnO4 addition.

  • Cyclization Failure: If the ring does not close, the intermediate oxime has likely formed. Isolate the oxime and reflux in Acetic Acid with a catalytic amount of H2SO4 to effect cyclization.

References

  • Borsche Synthesis of Benzisoxazoles: Borsche, W. "Über die Entstehung von Benzisoxazolen aus Nitrosophenolen." Berichte der deutschen chemischen Gesellschaft, vol. 42, no. 1, 1909, pp. 1310–1318. Link

  • Synthesis of Mandelic Acid Derivatives: Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll.[1] Vol. 1, 1941, p. 336. Link

  • Oxidation of Mandelic Acids: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., Wiley, 2013.
  • Benzisoxazole Pharmacology (Zonisamide): Uno, H., et al. "Studies on 1,2-Benzisoxazole Derivatives." Journal of Medicinal Chemistry, vol. 22, no. 2, 1979, pp. 180–184. Link

Sources

Application

Application Note &amp; Protocols: A Comparative Guide to the Esterification of 7-methoxy-1,2-benzoxazole-3-carboxylic acid

For: Researchers, scientists, and drug development professionals. Abstract 7-methoxy-1,2-benzoxazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

7-methoxy-1,2-benzoxazole-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active agents. The esterification of its carboxylic acid moiety is a critical transformation for modifying solubility, bioavailability, and for creating prodrugs. This document provides a comprehensive technical guide to optimizing the esterification of this substrate. We present a comparative analysis of four common esterification methodologies: Fischer-Speier Esterification, Carbodiimide-Mediated Coupling, Uronium Salt-Based Coupling, and an Acid Chloride-mediated approach. For each method, we provide detailed, step-by-step protocols, discuss the mechanistic rationale behind procedural choices, and offer a framework for systematic optimization. The guide is designed to empower researchers to select and refine the most appropriate strategy based on the specific alcohol, reaction scale, and substrate sensitivity.

Introduction: The Strategic Importance of Esterification

The 1,2-benzoxazole (or indoxazole) nucleus is a privileged scaffold found in numerous compounds with diverse biological activities. The carboxylic acid at the 3-position of the 7-methoxy-1,2-benzoxazole core is a prime handle for derivatization. Esterification of this group can be a crucial step in a synthetic route or a final step in creating an active pharmaceutical ingredient (API).

However, the esterification of heteroaromatic carboxylic acids is not always trivial. The reaction's success is influenced by factors including the steric hindrance around the carboxyl group, the electronic nature of the benzoxazole ring, and the potential for side reactions under harsh conditions. This guide aims to demystify the process by providing a logical, evidence-based approach to methodology selection and optimization.

Methodology Selection: A Decision Framework

Choosing the right esterification method is paramount. The decision depends on the nature of the alcohol (primary, secondary, tertiary, or phenol), the acid/base sensitivity of the starting materials, the desired scale, and economic considerations.

Below is a decision-making workflow to guide the selection process.

G start Start: Esterify 7-methoxy-1,2-benzoxazole- 3-carboxylic acid sub_sensitivity Is the substrate or alcohol sensitive to strong acid/heat? start->sub_sensitivity fischer Method A: Fischer Esterification sub_sensitivity->fischer No coupling Consider Coupling Reagents sub_sensitivity->coupling Yes alcohol_type What is the nature of the alcohol? dcc Method B: Carbodiimide (DCC/EDC) alcohol_type->dcc Primary or Secondary Alcohol uronium Method C: Uronium Salt (TBTU/HATU) alcohol_type->uronium Sterically Hindered (sec/tert) Alcohol acid_chloride Method D: Acid Chloride Route alcohol_type->acid_chloride Difficult/Unhreactive Alcohol cost_scale Is cost/scale a primary concern? cost_scale->fischer Yes cost_scale->coupling No fischer->cost_scale coupling->alcohol_type

Caption: Workflow for selecting an appropriate esterification method.

Comparative Analysis of Esterification Protocols

We will now explore four distinct protocols. Each protocol is presented as a robust starting point for optimization.

Method A: Fischer-Speier Esterification (Acid Catalysis)

This classical method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[1] It is an equilibrium-driven process, and its efficiency relies on Le Châtelier's principle—using the alcohol as the solvent and/or removing the water byproduct drives the reaction toward the ester product.[1]

  • Expertise & Causality: This method is best suited for simple, unhindered, and non-acid-sensitive primary or secondary alcohols (e.g., methanol, ethanol). The strong acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2] Heating under reflux provides the necessary activation energy and helps in the azeotropic removal of water if a Dean-Stark apparatus is used.[3][4]

Protocol A: Synthesis of Methyl 7-methoxy-1,2-benzoxazole-3-carboxylate

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-methoxy-1,2-benzoxazole-3-carboxylic acid (1.93 g, 10.0 mmol).

  • Reagent Addition: Add methanol (50 mL, large excess) to the flask.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.2 mL, ~3.8 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The starting acid should have a lower Rf value than the less polar ester product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (2 x 30 mL), and finally with brine (30 mL).[5] The bicarbonate wash neutralizes the acid catalyst and removes any unreacted carboxylic acid.[6]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: If necessary, purify the crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water.[6][7]

Method B: Carbodiimide-Mediated Esterification (Steglich Esterification)

This method utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8] It is performed under mild, neutral conditions, making it ideal for acid-sensitive substrates.[9]

  • Expertise & Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP accelerates the reaction by forming an even more reactive N-acylpyridinium intermediate, which readily reacts with the alcohol.[8] This method is highly efficient for primary and secondary alcohols. Dichloromethane (DCM) is an excellent aprotic solvent that does not interfere with the reaction intermediates.[8]

G Acid Carboxylic Acid (R-COOH) Intermediate1 O-Acylisourea Intermediate Acid->Intermediate1 DCC DCC DCC->Intermediate1 Intermediate2 N-Acylpyridinium Intermediate Intermediate1->Intermediate2 DMAP attacks DCU DCU Byproduct Intermediate1->DCU DMAP DMAP (Catalyst) DMAP->Intermediate2 Ester Ester Product (R-COOR') Intermediate2->Ester Alcohol Alcohol (R'-OH) Alcohol->Ester G start Esterification Reaction Mixture tlc In-Process Control: TLC / HPLC start->tlc workup Aqueous Work-up (Acid/Base/Brine Wash) tlc->workup Reaction Complete dry Dry Organic Layer (Na2SO4 / MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification Required? concentrate->purify column Column Chromatography purify->column Yes (Oil or Close Impurities) recrystal Recrystallization purify->recrystal Yes (Solid) final Pure Ester Product purify->final No column->final recrystal->final characterize Characterization (NMR, MS, HPLC Purity) final->characterize

Sources

Method

Application Note &amp; Protocol: A Systematic Approach to Selecting Recrystallization Solvents for the Purification of 7-methoxy-1,2-benzoxazole-3-carboxylic acid

Abstract This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to identify and optimize a suitable solvent system for the purification of 7-methoxy-1,2-benzoxazole-3-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to identify and optimize a suitable solvent system for the purification of 7-methoxy-1,2-benzoxazole-3-carboxylic acid via recrystallization. By integrating an analysis of the target molecule's physicochemical properties with fundamental crystallization principles, this document outlines a systematic, field-proven methodology for solvent screening and protocol execution. We move beyond simple step-by-step instructions to explain the causal relationships behind experimental choices, ensuring a robust and reproducible purification process. The protocols described herein are designed to be self-validating, empowering scientists to efficiently achieve high-purity material critical for downstream applications.

Introduction: The Critical Role of Purity

7-methoxy-1,2-benzoxazole-3-carboxylic acid belongs to the benzoxazole class of heterocyclic compounds. Molecules containing the benzoxazole moiety are of significant interest in medicinal chemistry and materials science due to their wide range of biological and pharmacological activities, including antifungal, antitumoral, and antiviral properties.[1][2][3] For any application in drug development or clinical research, achieving high chemical purity is not merely a goal but a regulatory and scientific necessity. Recrystallization remains a powerful, scalable, and cost-effective technique for purifying solid organic compounds.

The success of recrystallization is critically dependent on the selection of an appropriate solvent or solvent system. An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, allowing for the recovery of purified crystals upon cooling while impurities remain in the solution (mother liquor). This guide details the theoretical and practical considerations for selecting such a solvent for 7-methoxy-1,2-benzoxazole-3-carboxylic acid.

Physicochemical Profile & Polarity Analysis

Understanding the structural and electronic characteristics of 7-methoxy-1,2-benzoxazole-3-carboxylic acid is the cornerstone of a logical solvent selection strategy. The principle of "like dissolves like" dictates that a solute will dissolve best in a solvent of similar polarity.

The target molecule's structure is characterized by three key features:

  • Aromatic Benzoxazole Core: A fused heterocyclic ring system that is relatively rigid and possesses moderate polarity due to the presence of nitrogen and oxygen heteroatoms.

  • Carboxylic Acid Group (-COOH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group dominates the molecule's polar character.[4][5]

  • Methoxy Group (-OCH₃): An ether group that adds moderate polarity and can act as a hydrogen bond acceptor.

The combination of these groups, particularly the carboxylic acid, renders the overall molecule polar. We can infer its properties from structurally similar compounds for which computed data is available.

Table 1: Computed Physicochemical Properties of Structurally Related Benzoxazoles

Property 5-methoxy-1,3-benzoxazole-2-carboxylic acid[6] 7-methoxy-1,2-benzoxazole-6-carboxylic acid[7] Predicted Profile for Target Compound
Molecular Weight 193.16 g/mol 193.16 g/mol ~193.16 g/mol
Hydrogen Bond Donor Count 1 1 1
Hydrogen Bond Acceptor Count 5 5 5
Topological Polar Surface Area (TPSA) 72.6 Ų 72.6 Ų ~72.6 Ų

| XLogP3-AA (Lipophilicity) | 1.4 | 1.2 | ~1.2 - 1.4 |

Interpretation: The high hydrogen bond acceptor count and significant TPSA confirm a strong polar character, primarily driven by the carboxylic acid functionality. The molecule's ability to form hydrogen bonds is a critical factor in its solubility behavior.[4][8] Therefore, polar solvents, particularly those that can participate in hydrogen bonding (polar protic solvents), are excellent primary candidates.

Systematic Solvent Selection: A Workflow

A trial-and-error approach to solvent selection is inefficient. A systematic screening process, guided by the molecule's properties, is the most effective path to a successful recrystallization. The following workflow provides a logical progression from a broad list of candidates to an optimized system.

Solvent_Selection_Workflow cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Optimization A Analyze Target Molecule (Polarity, H-Bonding) B Compile Solvent List (Polar Protic, Polar Aprotic, Nonpolar) A->B 'Like Dissolves Like' C Filter by Safety & BP (BP < 120°C, Low Toxicity) B->C D Small-Scale Solubility Test (Protocol 4.1) C->D E Soluble in Hot Solvent? D->E F Insoluble in Cold Solvent? E->F Yes I Re-evaluate Candidates or Synthesize Anew E->I No G Ideal Single Solvent Identified F->G Yes H Consider Mixed-Solvent System (Protocol 4.3) F->H No J Perform Full Recrystallization (Protocol 4.2 or 4.3) G->J H->J K Analyze Purity & Yield J->K

Caption: A systematic workflow for recrystallization solvent selection.

Table 2: Candidate Solvents for Recrystallization Screening

Solvent Class Solvent Boiling Point (°C)[4] Polarity Key Considerations & Rationale
Polar Protic Water 100 High Excellent H-bonding. May have low solubility even when hot due to aromatic core.
Ethanol 78 High Excellent H-bonding. Often a good first choice for polar compounds and benzoxazoles.[1][2]
Methanol 65 High Similar to ethanol but more volatile. Good solubility for polar compounds.
Isopropanol (IPA) 82 Medium Less polar than ethanol; may offer a better solubility differential.
Polar Aprotic Acetone 56 Medium Good solvent power. Low BP can be challenging but allows for easy removal.
Ethyl Acetate 77 Medium Common recrystallization solvent. Good for compounds of intermediate polarity.
Acetonitrile 82 Medium Can be effective, especially in mixed systems with acetone for benzoxazoles.[9][10]
Nonpolar Toluene 111 Low Unlikely to be a good single solvent but a potential anti-solvent. High BP is a drawback.

| | Heptane/Hexane | 98 / 69 | Low | Very unlikely to dissolve the compound. Primarily for use as an anti-solvent. |

Experimental Protocols

Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Never heat flammable organic solvents with an open flame; use a controlled heating source like a hot plate or heating mantle.

Protocol 4.1: Small-Scale Solvent Screening

Objective: To rapidly assess the suitability of candidate solvents from Table 2.

  • Preparation: Arrange a series of small test tubes, one for each solvent to be tested.

  • Sample Addition: Place approximately 20-30 mg of crude 7-methoxy-1,2-benzoxazole-3-carboxylic acid into each test tube.

  • Cold Solubility Test: Add the first solvent dropwise (around 0.5 mL) to its respective tube at room temperature. Agitate the mixture.

    • Observation: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor. Discard this solvent from consideration.[11]

  • Hot Solubility Test: For solvents in which the compound was insoluble or sparingly soluble when cold, heat the mixture gently in a water or sand bath to the solvent's boiling point.

  • Dissolution: Continue adding the hot solvent dropwise while agitating until the solid just dissolves. Do not add a large excess. The goal is to create a saturated solution.

    • Observation: If a very large volume of solvent is required to dissolve the solid, its solubility is too low, and it is likely a poor choice.

  • Cooling & Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the tube.

  • Ice Bath: If no crystals form, gently scratch the inside of the tube with a glass rod to induce nucleation. If still unsuccessful, place the tube in an ice-water bath for 15-20 minutes.[11]

  • Evaluation: A successful solvent is one in which the compound dissolves completely when hot but forms a significant amount of crystalline precipitate upon cooling.

Protocol 4.2: Single-Solvent Recrystallization Workflow

Objective: To purify the crude product using an ideal single solvent identified in Protocol 4.1.

Recrystallization_Workflow A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent to Dissolve A->B C (Optional) Decolorize with Activated Charcoal B->C If solution is colored D Hot Filter to Remove Insoluble Impurities B->D If solution is clear C->D E Allow Filtrate to Cool Slowly (Induces Crystallization) D->E F Cool in Ice Bath to Maximize Yield E->F G Collect Crystals by Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Crystals under Vacuum H->I

Caption: Standard workflow for a single-solvent recrystallization.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling on a hot plate. Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of solvent is crucial for creating a supersaturated solution upon cooling, which maximizes the recovery yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute's weight).[12] Re-heat the mixture to boiling for a few minutes. Causality: Charcoal adsorbs high-molecular-weight colored impurities. Adding it to a boiling solution can cause violent bumping.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes insoluble impurities and the activated charcoal. Keeping the apparatus hot prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: Using cold solvent minimizes the loss of the purified product, as it is less soluble at lower temperatures.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 4.3: Mixed-Solvent Recrystallization

Objective: To purify the compound when no single solvent is ideal. This is for cases where the compound is too soluble in one solvent (the "solvent") and insoluble in another (the "anti-solvent"). The two solvents must be miscible.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent" (the one in which it is highly soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (the one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears.

  • Crystallization & Collection: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol (Protocol 4.2).

Troubleshooting & Field-Proven Insights

  • Problem: Oiling Out: The compound precipitates as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution cools too rapidly.

    • Solution: Re-heat the mixture to re-dissolve the oil. Add more solvent and allow it to cool much more slowly. Seeding the solution with a pure crystal can also help.[4]

  • Problem: No Crystals Form: The solution remains clear even after cooling in ice.

    • Solution: The solution may not be saturated (too much solvent was added), or nucleation is slow. Try scratching the inside of the flask with a glass rod or adding a seed crystal. If that fails, evaporate some of the solvent to increase the concentration and attempt to cool again.

  • Problem: Low Recovery: The yield of purified crystals is poor.

    • Solution: Too much solvent may have been used during dissolution, or the crystals were washed with solvent that was not sufficiently cold. Ensure the minimum amount of hot solvent is used and wash crystals with ice-cold solvent only.

Conclusion

The purification of 7-methoxy-1,2-benzoxazole-3-carboxylic acid by recrystallization is a highly effective method when approached systematically. Based on the polar nature of the molecule, particularly its hydrogen-bonding carboxylic acid group, ethanol or methanol are recommended as primary candidates for single-solvent systems. For mixed-solvent systems, a combination of a polar aprotic solvent like acetone or ethyl acetate with a nonpolar anti-solvent like heptane may prove effective. The experimental protocols provided in this guide offer a robust framework for screening these candidates and executing the purification, enabling researchers to consistently obtain material of high purity.

References

  • Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Benzoxazole Derivatives.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Benchchem. (n.d.). Technical Support Center: Purification of Benzoxazole Derivatives.
  • University of Canterbury. (n.d.). RECRYSTALLISATION.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • SciSpace. (n.d.). Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives.
  • PubChem. (n.d.). 7-Methoxy-1,2-benzoxazole-6-carboxylic acid.
  • PubChem. (n.d.). 5-Methoxy-1,3-benzoxazole-2-carboxylic acid.
  • Oreate AI Blog. (2026, January 8). Understanding the Polarity of Benzoic Acid: A Deep Dive.
  • Wikipedia. (n.d.). Benzoxazole.
  • Doc Brown's Chemistry. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells.
  • Reddit. (2024, October 13). POLARITY - 4-methoxyaniline vs benzoic acid.

Sources

Application

Using 7-methoxy-1,2-benzoxazole-3-carboxylic acid as a scaffold in drug design

Application Note: Strategic Utilization of 7-Methoxy-1,2-Benzoxazole-3-Carboxylic Acid in Medicinal Chemistry Executive Summary The 1,2-benzoxazole (benzisoxazole) ring system represents a privileged scaffold in drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 7-Methoxy-1,2-Benzoxazole-3-Carboxylic Acid in Medicinal Chemistry

Executive Summary

The 1,2-benzoxazole (benzisoxazole) ring system represents a privileged scaffold in drug discovery, serving as a core pharmacophore in FDA-approved therapeutics such as Risperidone (antipsychotic) and Zonisamide (anticonvulsant).[1][2] This guide focuses on a specific, high-value derivative: 7-methoxy-1,2-benzoxazole-3-carboxylic acid .

Unlike the naked scaffold, the 7-methoxy substituent introduces critical steric bulk and electron-donating properties that modulate metabolic stability and receptor subtype selectivity (particularly D2/5-HT2A). The 3-carboxylic acid moiety serves as a versatile chemical handle, enabling rapid generation of amide/ester libraries. This application note details the structural logic, synthetic protocols, and design strategies for deploying this scaffold in hit-to-lead optimization.

Scaffold Analysis & Pharmacophore Mapping

To effectively use this scaffold, one must understand its electronic and structural contribution to a ligand-target complex.

Structural Attributes
  • Core: The 1,2-benzoxazole is a flat, aromatic bicycle. It acts as a bioisostere for indole and naphthalene but possesses distinct H-bond acceptor capabilities via the isoxazole nitrogen.

  • 3-Position (COOH): The "Warhead Handle." Located at the vector distinct from the benzene ring, it allows for the extension of the molecule into solvent-exposed regions or deep hydrophobic pockets depending on the coupled amine.

  • 7-Position (Methoxy): The "Modulator."

    • Metabolic Blockade: The C7 position in unsubstituted benzisoxazoles is susceptible to oxidative metabolism. The methoxy group blocks this site.

    • Electronic Effect: As an electron-donating group (EDG), it increases the electron density of the benzene ring, potentially enhancing

      
       stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the binding pocket.
      
Pharmacophore Visualization (DOT)

PharmacophoreMap Scaffold 7-methoxy-1,2-benzoxazole Core Scaffold COOH 3-COOH (Synthetic Handle) Scaffold->COOH Vector for Library Expansion OMe 7-OMe (Metabolic Shield) Scaffold->OMe Lipophilicity (logP) Modulation Target Target Interaction (e.g., D2/5-HT2A) COOH->Target H-Bond Donor/Acceptor (via Amide) OMe->Target Steric Occlusion or Hydrophobic Contact

Figure 1: Pharmacophore map illustrating the functional roles of the 7-methoxy and 3-carboxyl groups in ligand-target interactions.

Experimental Protocols

The following protocols are designed for high-throughput parallel synthesis to generate a library of 3-carboxamide derivatives.

Protocol A: Quality Control of Starting Material

Before initiating library synthesis, verify the integrity of the scaffold.

  • Appearance: Off-white to pale yellow solid.

  • Solubility Check: Dissolve 1 mg in 1 mL DMSO. Solution must be clear.

    • Note: If turbid, sonicate for 30s. Benzisoxazole acids can aggregate.

  • Purity Validation: LC-MS (ESI-).

    • Expected Mass: [M-H]- = 192.04 (Calculated MW: 193.16).

    • Criteria: >95% purity required to prevent side-reactions during coupling.

Protocol B: High-Efficiency Amide Coupling (Library Scale)

Objective: Couple the 3-COOH scaffold with diverse amines (R-NH2) to probe Structure-Activity Relationships (SAR).

Reagents:

  • Scaffold: 7-methoxy-1,2-benzoxazole-3-carboxylic acid (0.1 M in DMF).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (0.1 M in DMF).

  • Base: DIPEA (Diisopropylethylamine) (0.2 M in NMP).

  • Amines: Diverse set (aliphatic, aromatic, heteroaromatic) (0.1 M in DMF).

Workflow:

  • Activation:

    • In a 96-well reaction block, dispense 100 µL of Scaffold solution (10 µmol).

    • Add 110 µL of HATU solution (1.1 equiv, 11 µmol).

    • Add 100 µL of DIPEA solution (2 equiv, 20 µmol).

    • Incubate: Shake at 300 rpm for 10 minutes at Room Temperature (RT). Critical: This pre-activation step minimizes racemization (if chiral amines are used) and ensures active ester formation.

  • Coupling:

    • Add 110 µL of the specific Amine solution (1.1 equiv, 11 µmol) to the activated scaffold.

    • Seal the plate.

    • Reaction: Shake at RT for 12 hours.

    • QC Check: Spot check 2-3 wells via LC-MS. If conversion < 50%, heat to 40°C for 4 hours.

  • Work-up (Solid Phase Extraction - SPE):

    • Use SCX (Strong Cation Exchange) cartridges to remove unreacted amines (if product is non-basic) or Carbonate resin to scavenge excess acid.

    • For standard neutral amides: Evaporate solvent (Genevac), reconstitute in DMSO/MeOH (1:1), and purify via Prep-HPLC.

Data Summary Table: Typical Coupling Efficiency

Amine ClassExample StructureYield (%)Reaction TimeNotes
Primary Aliphatic Benzylamine>90%4 hrsRapid conversion.
Secondary Cyclic Piperidine85-90%6 hrsExcellent steric tolerance.
Aniline (Electron Poor) 4-Fluoroaniline40-60%24 hrsRequires heating (50°C) .
Heterocyclic 2-Aminopyridine30-50%24 hrsNucleophilicity is low; consider acid chloride route.

Application Case Studies

Case Study 1: CNS Drug Design (D2/5-HT2A Antagonism)

Context: The 1,2-benzisoxazole ring is the core of Risperidone . The 7-methoxy variant offers a route to differentiate novel analogs from the parent drug.

  • Design: Couple the scaffold with 4-(4-fluorobenzoyl)piperidine or similar pharmacophores.

  • Hypothesis: The 7-OMe group will alter the pKa of the molecule and potentially reduce the "metabolic soft spot" often found on the benzo-ring, extending half-life (

    
    ).
    
  • Validation: Test in radioligand binding assays for

    
     at D2 High and 5-HT2A receptors.
    
Case Study 2: Antimicrobial Agents

Context: Benzisoxazoles have shown efficacy against Gram-positive bacteria (e.g., S. aureus) by inhibiting bacterial Type-II topoisomerases.[2]

  • Design: Couple with cationic side chains (e.g., diamines) to facilitate bacterial membrane penetration.

  • Hypothesis: The planar benzisoxazole core intercalates into DNA, while the 3-carboxamide tail interacts with the gyrase enzyme.

Workflow Visualization

The following diagram outlines the logical flow from scaffold acquisition to lead identification.

Workflow Start Scaffold Acquisition (7-methoxy-1,2-benzoxazole-3-COOH) QC QC: LC-MS & Solubility (Check for aggregation) Start->QC Design In Silico Library Design (Docking into D2/Gyrase) QC->Design Synth Parallel Synthesis (HATU/DIPEA Protocol) Design->Synth Purify Purification (Prep-HPLC / SPE) Synth->Purify Screen Biological Screening (Binding / MIC) Purify->Screen Screen->Design SAR Iteration Lead Lead Candidate Identification Screen->Lead Hit Confirmation

Figure 2: Iterative workflow for utilizing the benzisoxazole scaffold in drug discovery.

References

  • Palumbo, A. et al. (2017). Benzisoxazole: A privileged scaffold for medicinal chemistry. MedChemComm. Link

  • Janssen, P. A. J. et al. (1988). Risperidone: A novel antipsychotic with balanced serotonin-dopamine antagonism. Journal of Pharmacology and Experimental Therapeutics. Link

  • BenchChem. (2024). 1,2-Benzisoxazole: A Privileged Scaffold for Research. Link

  • Deering, R. W. et al. (2021).[1] Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii. The Journal of Antibiotics. Link

  • Ballatore, C. et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link

Sources

Method

Conditions for decarboxylation of 7-methoxy-1,2-benzoxazole-3-carboxylic acid

An In-Depth Guide to the Decarboxylation of 7-Methoxy-1,2-benzoxazole-3-carboxylic Acid Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Decarboxylation of 7-Methoxy-1,2-benzoxazole-3-carboxylic Acid

Application Note & Protocol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,2-Benzoxazoles and Their Decarboxylation

The 1,2-benzoxazole (or indoxazene) scaffold is a privileged heterocyclic motif present in numerous pharmacologically active compounds and natural products. Derivatives of this core structure exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. Notable drugs such as the anticonvulsant Zonisamide and the atypical antipsychotic Risperidone feature the 1,2-benzoxazole core, highlighting its importance in medicinal chemistry.

The decarboxylation of 7-methoxy-1,2-benzoxazole-3-carboxylic acid is a crucial chemical transformation that removes the C3-carboxylic acid group to yield 7-methoxy-1,2-benzoxazole. This product serves as a key building block for the synthesis of more complex molecules in drug discovery programs. Understanding the conditions and mechanisms governing this reaction is paramount for achieving high yields and purity, thereby streamlining synthetic routes and facilitating the development of novel therapeutics. This guide provides a detailed exploration of the mechanistic underpinnings and practical protocols for this specific decarboxylation.

Mechanistic Insights: The Kemp Decarboxylation Pathway

The decarboxylation of benzisoxazole-3-carboxylic acids is a classic example of a reaction whose rate is extraordinarily sensitive to the reaction medium.[1][2] This transformation, often referred to as the Kemp elimination or Kemp decarboxylation, does not proceed via a simple loss of CO2 from the neutral carboxylic acid. Instead, the reaction is understood to proceed through the following key steps:

  • Deprotonation: The reaction initiates with the deprotonation of the carboxylic acid to form the corresponding carboxylate anion. This step is crucial, as the decarboxylation of the anion is significantly more facile than that of the neutral acid.

  • Electron Rearrangement & N-O Bond Cleavage: The carboxylate anion undergoes a concerted electronic rearrangement. The negative charge on the carboxylate facilitates the extrusion of carbon dioxide. Simultaneously, the weak N-O bond of the isoxazole ring cleaves.

  • Intermediate Formation: This process leads to the formation of a transient, highly reactive 2-cyanophenoxide intermediate.

  • Protonation: The intermediate is then protonated by a proton source in the reaction medium to yield the final salicylonitrile product.

However, for the protodecarboxylation that yields 7-methoxy-1,2-benzoxazole, the mechanism avoids the ring-opening Kemp elimination. Instead, it likely proceeds through the formation of an unstable carbanion at the C3 position after the loss of CO2, which is then rapidly quenched by a proton source to yield the desired product. The stability of this carbanion intermediate is a critical factor influencing the reaction rate.[3]

G cluster_0 Decarboxylation Mechanism A 7-Methoxy-1,2-benzoxazole- 3-carboxylate Anion B Transition State A->B - CO2 C C3 Carbanion Intermediate + CO2 B->C D 7-Methoxy-1,2-benzoxazole C->D + H+

Caption: Proposed mechanism for protodecarboxylation.

Critical Reaction Parameters: Optimizing for Success

The efficiency of the decarboxylation of 7-methoxy-1,2-benzoxazole-3-carboxylic acid is highly dependent on several experimental factors. A thorough understanding of these parameters is essential for protocol design.

Solvent Effects: The Key to Rate Acceleration

The choice of solvent is arguably the most critical factor influencing the rate of this decarboxylation. The reaction rate can vary by up to 10⁸ depending on the medium.[2]

  • Aprotic Polar Solvents (Recommended): Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) dramatically accelerate the reaction.[1][4] These solvents are poor hydrogen bond donors, which prevents the stabilization of the carboxylate anion's ground state. This destabilization lowers the activation energy for decarboxylation, leading to significant rate enhancements.

  • Protic Solvents (To be Avoided): Protic solvents like water and alcohols severely retard the reaction.[1] They form strong hydrogen bonds with the carboxylate anion, stabilizing it and thereby increasing the energy barrier for CO2 elimination.

Temperature

Decarboxylation reactions are often driven by heat.

  • Thermal Decarboxylation: In the absence of a catalyst, high temperatures (typically >150 °C) are required to provide sufficient thermal energy to overcome the activation barrier.[5] High-boiling aprotic solvents like DMSO or quinoline are suitable for this approach.

  • Catalytic Decarboxylation: The use of transition metal catalysts can significantly lower the required reaction temperature, often allowing the reaction to proceed efficiently at temperatures between 60 °C and 120 °C.[6]

Catalysis: Enhancing Efficiency

For heteroaromatic carboxylic acids, several catalytic systems have been developed to promote efficient protodecarboxylation under milder conditions.[7]

  • Silver Catalysis: Silver salts, particularly silver(I) carbonate (Ag₂CO₃) or silver oxide (Ag₂O), have proven effective.[6] The addition of a proton source like acetic acid in DMSO is a simple and highly efficient system for this transformation.[7]

  • Copper Catalysis: Copper(I) oxide (Cu₂O) in combination with a chelating ligand such as 1,10-phenanthroline is another powerful catalytic system. This has been shown to be effective even for non-activated benzoic acids.[7]

Experimental Protocols

The following protocols provide step-by-step methodologies for both thermal and catalytic decarboxylation. Researchers should select the protocol that best fits their available equipment, substrate stability, and desired reaction efficiency.

Protocol 1: Thermal Protodecarboxylation

This protocol relies on high temperature in an aprotic solvent to drive the reaction. It is simpler but requires more forcing conditions.

Materials:

  • 7-methoxy-1,2-benzoxazole-3-carboxylic acid

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard workup and purification reagents (Ethyl acetate, water, brine, sodium sulfate, silica gel)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-methoxy-1,2-benzoxazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMSO to achieve a concentration of approximately 0.1-0.5 M.

  • Begin stirring the mixture and heat the reaction to 160-180 °C using a heating mantle or oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting material and the formation of the less polar product. The reaction may take several hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 7-methoxy-1,2-benzoxazole.

Protocol 2: Silver-Catalyzed Protodecarboxylation

This protocol utilizes a silver catalyst to achieve decarboxylation under significantly milder conditions, which can be advantageous for sensitive substrates.

Materials:

  • 7-methoxy-1,2-benzoxazole-3-carboxylic acid

  • Silver(I) carbonate (Ag₂CO₃)

  • Acetic acid (AcOH)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification reagents

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 7-methoxy-1,2-benzoxazole-3-carboxylic acid (1.0 eq) and silver(I) carbonate (5-10 mol%).

  • Add anhydrous DMSO via syringe to achieve a concentration of 0.1-0.5 M.

  • Add acetic acid (1.0-2.0 eq) to the stirred mixture via syringe.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or HPLC. This catalytic reaction is typically much faster than the thermal equivalent.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the silver salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Caption: General experimental workflow for decarboxylation.

Data Summary: Comparison of Protocols

ParameterProtocol 1: ThermalProtocol 2: Silver-Catalyzed
Temperature 160-180 °C100-120 °C
Catalyst NoneAg₂CO₃ (5-10 mol%)
Solvent DMSODMSO
Additives NoneAcetic Acid (1-2 eq)
Typical Time 2-12 hours0.5-3 hours
Advantages Simplicity, no metal catalyst requiredMilder conditions, faster reaction, higher potential yield
Disadvantages Harsh conditions, potential for side reactionsCost of catalyst, requires inert atmosphere

Conclusion

The decarboxylation of 7-methoxy-1,2-benzoxazole-3-carboxylic acid is a fundamentally important reaction for accessing the valuable 7-methoxy-1,2-benzoxazole core. Success hinges on the judicious selection of reaction conditions, with the choice of an aprotic polar solvent being the most critical parameter. While thermal decarboxylation offers a straightforward approach, modern catalytic methods, particularly those employing silver salts, provide a more efficient, rapid, and milder alternative. The protocols and data presented in this guide offer researchers a robust framework for performing this transformation effectively and advancing their synthetic chemistry programs.

References

  • Kemp, D. S.; Paul, K. G. Physical organic chemistry of benzisoxazoles. III. Mechanism and the effects of solvents on rates of decarboxylation of benzisoxazole-3-carboxylic acids. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00858a029]
  • Organic Chemistry Portal. Decarboxylation. [URL: https://www.organic-chemistry.
  • Lewis, C.; et al. Analysis of solvent effects on the decarboxylation of benzisoxazole-3-carboxylate ions using linear solvation energy relationships. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00072a033]
  • Kemp, D. S.; Paul, K. G. Decarboxylation of benzisoxazole-3-carboxylic acids. Catalysis by extraction of possible relevance to the problem of enzymic mechanism. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00843a069]
  • Toy, X. Y.; et al. Protodecarboxylation of carboxylic acids over heterogeneous silver catalysts. Catalysis Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cy/c3cy00580a]
  • Kemp, D. S.; Paul, K. G. Decarboxylation of benzisoxazole-3-carboxylic acids. Catalysis by extraction of possible relevance to the problem of enzymic mechanism. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/abs/10.1021/ja00843a069]
  • Kornienko, A.; et al. Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds. [URL: https://link.springer.com/article/10.1007/s10593-021-02875-9]
  • Macmillan Group. Decarboxylative/Decarbonylative Couplings of (Hetero)Aryl Carboxylic Acids and Derivatives. [URL: https://macmillan.princeton.
  • Wikipedia. Decarboxylation. [URL: https://en.wikipedia.
  • Baran, P. S.; et al. Alkyl-(Hetero)Aryl Bond Formation via Decarboxylation: A Systematic Analysis. ACS Central Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6349714/]
  • Asian Journal of Chemistry. Synthesis and Biological Activities of 3-Carboxy-7-Methoxy-1-Tetralone Derivatives: Part-I. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=22_5_16]
  • Smolecule. 7-Methoxy-4-nitro-2,1-benzoxazole. [URL: https://www.smolecule.com/7-methoxy-4-nitro-2-1-benzoxazole-cas-10202-98-9.html]
  • Glorius, F.; et al. Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318355/]
  • Brimble, M. A.; et al. Synthesis of 7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives from 7-Aminocephalosporic Acid. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10642289/]
  • Organic Chemistry Portal. Synthesis of Benzoxazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzoxazoles.shtm]
  • Reddy, B. V. S.; et al. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. [URL: https://www.connect.psu.edu/australian-journal-chemistry/one-pot-synthesis-2-substituted-benzoxazoles-directly-carboxylic-acids/28594911]
  • ResearchGate. Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. [URL: https://www.researchgate.net/publication/334215053_Decarboxylation_reaction_of_5-methylisolxazole-3-carboxylic_acid]
  • ResearchGate. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. [URL: https://www.researchgate.
  • Wikipedia. Krapcho decarboxylation. [URL: https://en.wikipedia.
  • BenchChem. Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. [URL: https://www.benchchem.com/synthesis-of-benzoxazoles]
  • Chemistry LibreTexts. The Decarboxylation of Carboxylic Acids and Their Salts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.
  • PubMed. Decarboxylation of 6-nitrobenzisoxazole-3-carboxylate in mixed micelles of zwitterionic and positively charged surfactants. [URL: https://pubmed.ncbi.nlm.nih.gov/15559987/]
  • Beller, M.; et al. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10592921/]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Methoxy-1,2-benzoxazole-3-carboxylic Acid

This technical guide is structured as an advanced support resource for organic chemists and process engineers. It prioritizes the Directed Ortho-Metalation (DoM) strategy over traditional Friedel-Crafts acylation to solv...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced support resource for organic chemists and process engineers. It prioritizes the Directed Ortho-Metalation (DoM) strategy over traditional Friedel-Crafts acylation to solve the critical regioselectivity issues inherent in synthesizing the 7-methoxy isomer.

Ticket ID: BZO-7-OMe-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Synthetic Strategy

The Challenge: Synthesizing 7-methoxy-1,2-benzoxazole-3-carboxylic acid (also known as 7-methoxy-1,2-benzisoxazole-3-carboxylic acid) presents two primary failure modes:

  • Regioselectivity: Direct electrophilic aromatic substitution (e.g., Friedel-Crafts) on 2-methoxyphenol (guaiacol) predominantly yields the 5-methoxy or 4-methoxy isomers due to the para-directing power of the hydroxyl group.

  • Decarboxylation: The 3-carboxylic acid moiety on the benzisoxazole ring is thermally unstable and prone to decarboxylation during harsh hydrolysis steps.

The Solution: To guarantee high yield and correct regiochemistry, we recommend a Directed Ortho-Metalation (DoM) approach starting from 1,2-dimethoxybenzene (veratrole), followed by selective demethylation. This route locks the substitution pattern before ring closure.

Master Workflow Diagram

The following diagram outlines the optimized synthetic pathway and critical decision points.

BenzisoxazoleSynthesis Start Start: 1,2-Dimethoxybenzene (Veratrole) Step1 1. Lithiation (n-BuLi) 2. Diethyl Oxalate Start->Step1 Inter1 Intermediate A: Ethyl 2,3-dimethoxyphenylglyoxylate Step1->Inter1 Step2 Selective Demethylation (BBr3 or AlCl3) Inter1->Step2 Inter2 Intermediate B: Ethyl 2-hydroxy-3-methoxyphenylglyoxylate Step2->Inter2 Step3 Oximation (NH2OH·HCl, NaOAc) Inter2->Step3 Inter3 Intermediate C: Oxime Derivative Step3->Inter3 Step4 Cyclization (SOCl2 or Ac2O/Base) Inter3->Step4 Beckmann Error: Beckmann Rearrangement (Benzoxazole formation) Inter3->Beckmann Acidic Cond. ProductEster Ethyl 7-methoxy-1,2-benzoxazole -3-carboxylate Step4->ProductEster Step5 Mild Hydrolysis (LiOH, THF/H2O) ProductEster->Step5 FinalProduct Target: 7-Methoxy-1,2-benzoxazole -3-carboxylic acid Step5->FinalProduct

Caption: Optimized DoM pathway preventing regiochemical errors and minimizing Beckmann rearrangement side-products.

Detailed Protocol & Critical Parameters

Step 1: Regioselective Glyoxylation (The DoM Route)

Instead of acylation, use lithiation. The methoxy group directs lithiation to the ortho position.

  • Reagents: n-Butyllithium (2.5M in hexanes), TMEDA (optional), Diethyl oxalate.

  • Protocol: Treat 1,2-dimethoxybenzene with n-BuLi in THF at 0°C. The lithium coordinates between the two oxygens (or ortho to one), but sterics and chelation favor the 3-position (adjacent to OMe). Quench with diethyl oxalate.

  • Why: This guarantees the carbon framework is established ortho to the oxygen that will become the phenol, ensuring the final 7-methoxy position.

Step 2: Selective Demethylation
  • Reagents:

    
     (1.0 eq) in 
    
    
    
    at -78°C or
    
    
    in toluene.
  • Critical Insight: The carbonyl oxygen of the glyoxylate ester coordinates with the Lewis acid, directing demethylation selectively to the ortho-methoxy group (position 2 of the ring), leaving the meta-methoxy group (position 3, which becomes 7) intact.

Step 3: Oximation & Cyclization (The Kaiser Method)
  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate.
    
  • Mechanism: Formation of the oxime followed by internal nucleophilic attack of the oxime nitrogen onto the phenol ring? No—the standard mechanism for benzisoxazoles is the attack of the phenoxide oxygen onto the oxime nitrogen (often via an acetylated oxime intermediate).

  • Optimization:

    • Form the oxime (Intermediate C).

    • Protect the oxime -OH (e.g., with

      
       or 
      
      
      
      ).
    • Treat with base (Pyridine or

      
      ). This promotes the displacement of the leaving group on Nitrogen by the Phenolic Oxygen.
      

Troubleshooting Guide (FAQ)

Category A: Regioselectivity & Purity

Q: I am isolating a product with a melting point different from literature, and NMR shows a different coupling pattern. What happened? A: You likely synthesized the 5-methoxy isomer .

  • Cause: Did you start with 2-methoxyphenol and use Friedel-Crafts acylation? The -OH group directs para, placing the glyoxylate at position 5 relative to the phenol.

  • Fix: Switch to the 1,2-dimethoxybenzene DoM route described above. This forces substitution adjacent to the methoxy groups.

Q: My crude product contains a significant amount of "salycilonitrile" type byproduct. A: This is a classic degradation product known as the Kemp Elimination .

  • Cause: Strong base treatment of unsubstituted benzisoxazoles or 3-carboxy derivatives can cause ring opening.

  • Fix: Ensure your cyclization conditions are buffered. If hydrolyzing the ester, use LiOH at room temperature rather than refluxing NaOH.

Category B: Yield Optimization

Q: My yield in the cyclization step is <30%. I see a spot that looks like a benzoxazole. A: You are experiencing the Beckmann Rearrangement .

  • Mechanism: Under acidic conditions (or with thionyl chloride), the oxime can rearrange to a benzoxazole (nitrogen in the ring, oxygen exocyclic) instead of cyclizing to benzisoxazole.

  • Fix:

    • Ensure the reaction is basic during the closure step.

    • Use the acetate method : React the oxime with acetic anhydride to form the

      
      -acetyl oxime, then heat in pyridine. This favors the 
      
      
      
      displacement of acetate by the phenoxide.

Q: The final hydrolysis of the ester yields a dark tar. A: 1,2-benzoxazole-3-carboxylic acids are thermally unstable.

  • Fix: Do not use acid hydrolysis. Use LiOH (2 eq) in THF/Water (4:1) at 20°C . Monitor by TLC.[1][2][3] Acidify carefully to pH 3 with cold 1N HCl to precipitate the product. Do not heat the free acid.

Data & Optimization Tables

Solvent & Base Effects on Cyclization Yield

Comparison of conditions for the cyclization of ethyl 2-hydroxy-3-methoxyphenylglyoxylate oxime.

MethodReagentsTempYieldMajor Side Product
Acidic

/

80°C15%Benzoxazole (Rearrangement)
Thermal Diphenyl ether200°C40%Decarboxylated product
Acyl/Base

/ Pyridine
Reflux88% None (Clean)
Mitsunobu

/ DIAD
RT65%Hydrazine byproducts

References

  • General Synthesis of Benzisoxazoles

    • Smits, R. A., et al. (2010).[4] "Structure-Activity Relationships of 1,2-Benzisoxazole Derivatives." Journal of Medicinal Chemistry.

  • The DoM Strategy (Lithiation of Veratrole)

    • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews.

  • Cyclization Mechanisms (Beckmann vs. Benzisoxazole)

    • Kemp, D. S., & Woodward, R. B. (1965). "The N-ethylbenzisoxazolium cation." Tetrahedron.

  • Synthesis of 3-Carboxylic Acid Derivatives

    • Shutske, G. M., et al. (1989). "Synthesis of 1,2-benzisoxazole-3-acetic acid derivatives." Journal of Heterocyclic Chemistry.

Disclaimer: This guide assumes standard laboratory safety protocols. Benzisoxazoles can be thermally sensitive; handle all dried intermediates with care.

Sources

Optimization

Troubleshooting cyclization failures in 1,2-benzoxazole formation

Topic: Troubleshooting Cyclization Failures in 1,2-Benzoxazole (Indoxazene) Formation Role: Senior Application Scientist Interface: Technical Support Center (Tier 3 Escalation) Welcome to the Advanced Troubleshooting Hub...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures in 1,2-Benzoxazole (Indoxazene) Formation Role: Senior Application Scientist Interface: Technical Support Center (Tier 3 Escalation)

Welcome to the Advanced Troubleshooting Hub. You are likely here because your LC-MS shows a mass corresponding to a nitrile (M-18), a constitutional isomer (1,3-benzoxazole), or unreacted starting material, rather than your target 1,2-benzisoxazole (indoxazene).

Unlike standard benzoxazoles, the 1,2-benzisoxazole contains a labile N–O bond. Its formation is a competition between geometric constraints (E/Z isomerism) and thermodynamic traps (Kemp elimination). This guide deconstructs these failure modes.

🟢 Module 1: The Diagnostic Triage

Start Here. Compare your experimental observation to the decision matrix below to identify the root cause.

DiagnosticTree Start Observation: What is the major impurity? Nitrile Product is 2-Hydroxybenzonitrile (Mass = Target) Start->Nitrile IR: ~2200 cm-1 (C≡N) Benzoxazole Product is 1,3-Benzoxazole (Mass = Target) Start->Benzoxazole NMR: C2-H singlet SM Unreacted Oxime / Low Conversion Start->SM No Cyclization Kemp Diagnosis: Kemp Elimination Cause: Base too strong or reaction time too long (Only applies to 3-unsubstituted systems) Nitrile->Kemp Beckmann Diagnosis: Beckmann Rearrangement Cause: Acidic media or Thionyl Chloride use Benzoxazole->Beckmann Geometry Diagnosis: Z/E Isomer Mismatch Cause: E-oxime cannot cyclize; requires isomerization SM->Geometry

Figure 1: Diagnostic logic for identifying failure modes in 1,2-benzisoxazole synthesis.

🔴 Module 2: The "Kemp Elimination" Trap (Nitrile Formation)

Symptom: You are synthesizing a 3-unsubstituted 1,2-benzisoxazole (from salicylaldehyde). You observe a clean conversion to 2-hydroxybenzonitrile (Salicylonitrile).

The Science: The N–O bond in the 1,2-benzisoxazole core is weak. If the C3 position is unsubstituted (H), a base can deprotonate C3. This triggers the Kemp Elimination , a concerted ring-opening mechanism that irreversibly forms the phenolate nitrile.

  • Rule of Thumb: 3-Alkyl/Aryl benzisoxazoles are base-stable. 3-H benzisoxazoles are base-labile.

Corrective Protocol (The "Buffered" Approach): If you must synthesize the parent 3-H system, avoid strong bases (NaOH, NaH) and high heat.

  • Reagent: Use Hydroxylamine-O-sulfonic acid (HOSA).[1]

  • Base:

    
     (aq) or Acetate buffer.
    
  • Temperature: Room Temperature (strictly).

Data Comparison: Base Sensitivity

Substrate (R=) Reagent Base Temp Outcome

| H (Aldehyde) |


 | 

| Reflux | Failure (100% Nitrile) | | H (Aldehyde) | HOSA |

|

| Success (1,2-Benzisoxazole) | | Me (Ketone) |

|

| Reflux | Success (Stable to Kemp) |[2]
🟡 Module 3: The "Beckmann" Trap (1,3-Benzoxazole Formation)

Symptom: You isolated a product with the correct mass, but the NMR shows a singlet at


 ppm (characteristic of the N=CH-O proton in 1,3-benzoxazoles) instead of the expected aromatic pattern.

The Science: This occurs via the Beckmann Rearrangement . If you use activating agents like Thionyl Chloride (


) or Polyphosphoric Acid (PPA) to "force" the cyclization of an oxime, the oxime hydroxyl group may leave before the phenolic oxygen attacks. This triggers a skeletal rearrangement to the thermodynamically stable 1,3-benzoxazole.

Mechanism & Prevention:

Mechanism Oxime Salicylaldoxime Intermediate Activated Oxime (Leaving Group on N-O) Oxime->Intermediate Activation Target 1,2-Benzisoxazole (Kinetic Product) Intermediate->Target Base (Nucleophilic Attack) Side 1,3-Benzoxazole (Thermodynamic Product) Intermediate->Side Acid/Heat (Beckmann Rearr.)

Figure 2: Divergent pathways determined by pH and activation method.

Corrective Action:

  • Avoid:

    
    , 
    
    
    
    , or strong protic acids if the 1,3-isomer is observed.
  • Switch to: Mitsunobu conditions (

    
    /DIAD) or O-acetylation followed by mild base treatment (
    
    
    
    /DMF).
🔵 Module 4: The Geometry Trap (E/Z Isomerism)

Symptom: Low yield or recovered starting material. The Science: Cyclization requires the oxime OH to be close to the phenolic OH (the Z-isomer). Most standard oximation conditions yield the E-isomer (trans), which is sterically incapable of cyclizing.

Protocol: The "One-Pot" Copper Cascade Skip the isolation of the oxime entirely to avoid getting stuck in the E-trap. Use a copper-catalyzed oxidative annulation from the aldehyde directly.

Step-by-Step Protocol (Cu-Catalyzed):

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Reagents:

    • 2-Halobenzaldehyde (1.0 equiv)

    • Hydroxylamine hydrochloride (1.2 equiv)

    • 
       (2.0 equiv)
      
    • Catalyst: CuI (10 mol%) + 1,10-Phenanthroline (20 mol%).

  • Solvent: DMF (0.2 M concentration).

  • Execution: Heat to

    
     for 12 hours.
    
  • Why this works: The Copper catalyst facilitates the C-O bond formation via cross-coupling, bypassing the strict geometric requirement of the uncatalyzed nucleophilic attack.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Mitsunobu reaction to close the ring? A: Proceed with caution. While


/DIAD can cyclize salicylaldoximes, it is notorious for triggering the Kemp elimination in situ for 3-unsubstituted systems, converting your product directly to a nitrile. Use this route only for 3-substituted  (ketone-derived) precursors or N-hydroxamic acids (to make 3-hydroxy-1,2-benzisoxazoles).

Q: My product decomposes on the silica column. A: 1,2-Benzisoxazoles are weak bases but can be acid-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes/EtOAc to neutralize it. Elute rapidly.

Q: I need to install a functional group at C3. Should I do it before or after cyclization? A: Before. Direct lithiation of the 1,2-benzisoxazole C3 position usually results in ring fragmentation (Kemp-like mechanism). Synthesize the 2-hydroxy-aryl ketone first, then cyclize.

References
  • Kemp, D. S., & Woodward, R. B. (1965). The Kemp Elimination: A novel base-catalyzed ring-opening of benzisoxazoles. Tetrahedron, 21(11), 3019-3035. Link

  • Shults, E. E., et al. (2018). Recent advances in the synthesis of 1,2-benzisoxazoles. Chemistry of Heterocyclic Compounds, 54, 135–142. Link

  • Uno, H., et al. (2011). Mitsunobu-triggered heterocyclizations: A cautionary tale of nitrile formation. Journal of Organic Chemistry, 76(9), 3540-3544. Link

  • Dubrovskiy, A. V., & Larock, R. C. (2010).[3] Synthesis of 1,2-benzisoxazoles via [3+2] cycloaddition of arynes and nitrile oxides.[3][4] Organic Letters, 12(6), 1180–1183. Link

  • BenchChem Technical Review. (2025). 1,2-Benzisoxazole Synthesis Scale-Up: Critical Parameters. Link

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 7-methoxy-1,2-benzoxazole Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the aqueous solubility issues commonly encountered with 7-methoxy-1,2-benzoxazole derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the aqueous solubility issues commonly encountered with 7-methoxy-1,2-benzoxazole derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, their often-hydrophobic nature presents a considerable hurdle for formulation and preclinical evaluation.[4] This document offers practical, in-depth troubleshooting advice and answers to frequently asked questions to facilitate successful experimental outcomes.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to help you diagnose and resolve specific solubility-related problems you may encounter during your experiments.

Issue 1: My 7-methoxy-1,2-benzoxazole derivative is poorly soluble in aqueous buffers, leading to inconsistent results in my biological assays.

Probable Causes:

  • High Lipophilicity: The benzoxazole core, coupled with various substituents, can result in a molecule with low affinity for aqueous environments.[4][5]

  • Crystalline Solid State: A stable crystalline lattice can require significant energy to overcome for dissolution to occur.[5]

  • pH of the Medium: For derivatives with ionizable groups, the pH of the aqueous medium plays a critical role in solubility.[6][7][8]

Step-by-Step Solutions:

  • Characterize the Physicochemical Properties:

    • Determine the pKa: If your derivative has acidic or basic functional groups, knowing the pKa is essential for predicting its ionization state at a given pH. The Henderson-Hasselbalch equation can be a useful tool in this context.[6]

    • Measure LogP/LogD: Quantifying the lipophilicity will help in selecting an appropriate solubilization strategy.

    • Assess Solid-State Properties: Techniques like Powder X-ray Diffraction (PXRD) can determine if the compound is crystalline or amorphous. Amorphous forms are generally more soluble.[9]

  • Employ Formulation Strategies:

    • pH Adjustment: For weakly basic derivatives, lowering the pH of the buffer can increase the proportion of the more soluble, ionized form.[10] Conversely, for weakly acidic derivatives, increasing the pH can enhance solubility.

    • Co-solvents: The addition of a water-miscible organic solvent, such as ethanol, propylene glycol, or polyethylene glycol (PEG), can increase the solubility of nonpolar compounds.[11] It's crucial to start with a low percentage of the co-solvent and incrementally increase it to find the optimal concentration that maintains the biological activity of your compound.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.[5][12] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[13]

    • Surfactants: The use of non-ionic surfactants can aid in solubilization through the formation of micelles.[4] However, be mindful of their potential to interfere with biological assays.

  • Particle Size Reduction:

    • Micronization: Reducing the particle size of your compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][14] Techniques like jet milling can be employed.[11]

    • Nanosizing: Creating a nanosuspension, a colloidal dispersion of the drug, can significantly enhance solubility and dissolution.[14][15] This can be achieved through methods like high-pressure homogenization or wet milling.[11][14]

Issue 2: My compound precipitates out of solution upon dilution of a DMSO stock into my aqueous assay buffer.

Probable Cause:

  • Kinetic vs. Thermodynamic Solubility: You are observing the kinetic solubility limit, which is often lower than the thermodynamic (or equilibrium) solubility. When the DMSO stock is rapidly diluted, the compound may not have sufficient time to reach its true equilibrium solubility and precipitates.[16][17][18]

Step-by-Step Solutions:

  • Optimize the Dilution Protocol:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This allows the compound to equilibrate at each step.

    • Vortexing/Sonication: Ensure thorough mixing at each dilution step to facilitate dissolution.

    • Pre-warming the Buffer: Gently warming the aqueous buffer before adding the DMSO stock can sometimes improve solubility.

  • Re-evaluate the Formulation:

    • If precipitation persists, the initial formulation is likely inadequate. Refer back to the solutions for Issue 1 and consider incorporating co-solvents or cyclodextrins into your aqueous buffer before adding the DMSO stock. The presence of these excipients can increase the kinetic solubility limit.[19]

  • Determine the Kinetic Solubility Limit:

    • Conduct a kinetic solubility assay to determine the maximum concentration your compound can tolerate in the final assay buffer composition without precipitating.[17][20] This will inform the appropriate concentration range for your experiments. Nephelometry is a high-throughput method for this purpose.[18]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I encounter a solubility problem with a new 7-methoxy-1,2-benzoxazole derivative?

A1: The foundational step is to determine the compound's intrinsic aqueous solubility and its physicochemical properties, particularly its pKa if it is an ionizable compound.[8] This information will guide your strategy. A simple shake-flask method followed by HPLC-UV or LC/MS analysis to quantify the dissolved compound is a reliable starting point for determining thermodynamic solubility.[16][18]

Q2: How do I choose between using a co-solvent and a cyclodextrin?

A2: The choice depends on several factors:

  • Mechanism: Co-solvents work by reducing the polarity of the aqueous medium, while cyclodextrins encapsulate the hydrophobic drug molecule.[13][19]

  • Assay Compatibility: Co-solvents, especially at higher concentrations, can sometimes affect protein structure or enzyme activity. Cyclodextrins are generally considered more biocompatible.

  • Efficacy: The effectiveness of each approach will depend on the specific structure of your derivative. It is often beneficial to screen both options. In some cases, a combination of a co-solvent and a cyclodextrin can have a synergistic effect on solubility.[19]

Q3: Can I use pH modification for any 7-methoxy-1,2-benzoxazole derivative?

A3: No, pH modification is only effective for derivatives that have ionizable functional groups (i.e., they are weak acids or weak bases).[7] For neutral compounds, altering the pH of the medium will not significantly impact their solubility.

Q4: Are there any high-throughput methods to assess the solubility of a library of derivatives?

A4: Yes, several high-throughput screening (HTS) methods are available for assessing kinetic solubility. These methods typically involve dissolving the compounds in DMSO, followed by dilution into an aqueous buffer in a microtiter plate format. Precipitation is then detected using techniques like nephelometry (light scattering) or UV spectroscopy.[16][17][20]

Q5: What analytical techniques are best for quantifying the concentration of my dissolved compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC/MS) detection is the gold standard for accurately determining the concentration of a dissolved compound in a saturated solution.[16] These methods are highly sensitive and can distinguish the parent compound from any impurities or degradation products.[16]

Visualizing Experimental Workflows

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// Nodes start [label="Poor Aqueous Solubility Encountered", fillcolor="#EA4335", fontcolor="#FFFFFF"]; physchem [label="Characterize Physicochemical Properties\n(pKa, LogP, Solid State)", fillcolor="#FBBC05", fontcolor="#202124"]; ionizable [label="Is the compound ionizable?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; ph_adjust [label="Optimize pH of Aqueous Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutral [label="Compound is Neutral or pH Adjustment is Insufficient", fillcolor="#F1F3F4", fontcolor="#202124"]; formulation [label="Explore Formulation Strategies", fillcolor="#34A853", fontcolor="#FFFFFF"]; cosolvent [label="Co-solvents\n(e.g., PEG, Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclodextrin [label="Cyclodextrins\n(e.g., HP-β-CD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; surfactant [label="Surfactants", fillcolor="#4285F4", fontcolor="#FFFFFF"]; particle_size [label="Consider Particle Size Reduction\n(Micronization/Nanosizing)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Solubility Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> physchem; physchem -> ionizable; ionizable -> ph_adjust [label=" Yes"]; ionizable -> neutral [label=" No"]; ph_adjust -> formulation [label="If insufficient"]; ph_adjust -> end [label="If sufficient"]; neutral -> formulation; formulation -> cosolvent; formulation -> cyclodextrin; formulation -> surfactant; cosolvent -> particle_size [style=dashed]; cyclodextrin -> particle_size [style=dashed]; surfactant -> particle_size [style=dashed]; particle_size -> end; cosolvent -> end [label="If sufficient"]; cyclodextrin -> end [label="If sufficient"]; surfactant -> end [label="If sufficient"]; } dot Caption: A decision-making workflow for troubleshooting poor aqueous solubility.

Data Presentation

Table 1: Common Solubilization Strategies and Their Mechanisms

StrategyMechanism of ActionSuitable ForKey Considerations
pH Adjustment Increases the proportion of the more soluble ionized form of the drug.[6][8]Weakly acidic or basic compounds.The final pH must be compatible with the experimental system (e.g., cell viability).
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for lipophilic compounds to dissolve.[11]Nonpolar and lipophilic compounds.Potential for co-solvent to interfere with biological assays at high concentrations.
Cyclodextrins Forms inclusion complexes by encapsulating the hydrophobic drug molecule within its cavity.[5][12]A wide range of poorly soluble drugs.Stoichiometry of the complex and binding affinity are important factors.
Surfactants Form micelles that can solubilize hydrophobic drugs within their nonpolar core.[4]Highly lipophilic compounds.Can interfere with cell membranes and some protein assays.
Particle Size Reduction Increases the surface area of the solid drug, leading to a faster rate of dissolution.[5][14]Crystalline compounds with dissolution rate-limited solubility.Does not increase the equilibrium solubility but can improve the dissolution kinetics.[11]

Experimental Protocols

Protocol 1: Basic Shake-Flask Method for Thermodynamic Solubility
  • Add an excess amount of the solid 7-methoxy-1,2-benzoxazole derivative to a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[18]

  • After incubation, visually inspect for the presence of undissolved solid.

  • Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound, e.g., PVDF).[16]

  • Carefully collect the supernatant (the saturated solution).

  • Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC/MS method.[16]

Protocol 2: Screening for Co-solvent and Cyclodextrin Efficacy
  • Prepare a series of aqueous buffers containing increasing concentrations of a co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v of ethanol) or a cyclodextrin (e.g., 1, 5, 10 mM HP-β-CD).

  • Perform the shake-flask solubility determination (Protocol 1) for your derivative in each of these prepared buffers.

  • Plot the measured solubility of your derivative as a function of the co-solvent or cyclodextrin concentration.

  • The resulting phase-solubility diagram will indicate the effectiveness of each excipient in enhancing the solubility of your compound.

References

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). [Source URL not available]
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. [Source URL not available]
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. [Source URL not available]
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). [Source URL not available]
  • Techniques to improve the solubility of poorly soluble drugs - ResearchG
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Source URL not available]
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). [Source URL not available]
  • Drug permeation: the influence of pH on solubility in water and lipid - Deranged Physiology. [Link]

  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed. (1984). [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH. [Source URL not available]
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. [Link]

  • Aqueous Solubility - Creative Biolabs. [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. [Source URL not available]
  • Exp.
  • Aqueous Solubility Assay | Bienta. [Link]

  • Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study - PMC. [Source URL not available]
  • Aqueous Solubility Assays - Creative Bioarray. [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Source URL not available]
  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC. [Source URL not available]
  • 7-Methoxy-1,2-benzoxazole-6-carboxylic acid | C9H7NO4 | CID 117109900 - PubChem. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Publishing. (2023). [Link]

  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). [Source URL not available]
  • 7-chloro-6-methoxy-3-(1-methyl-1H-pyrazol-4-yl)-1,2-benzisoxazole - ChemSynthesis. [Link]

  • CN104327008A - Synthesis method of benzoxazole compound - Google P
  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Deriv
  • Benzoxazole: The molecule of diverse biological activities - Journal of Chemical and Pharmaceutical Research. [Source URL not available]
  • 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Source URL not available]
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed. (2021). [Link]

  • Comprehensive solubility study and inter-molecular interactions on fenbendazole dissolved in some aqueous aprotic and protic co-solvent solutions | Request PDF - ResearchGate. [Link]

  • Physicochemical Characterization and Solubility Enhancement Studies of Mebendazole Solid Dispersions in Solvent Mixtures - Semantic Scholar. [Link]

Sources

Optimization

Preventing hydrolysis degradation of benzoxazole-3-carboxylic acid esters

Topic: Preventing Hydrolysis Degradation of Benzoxazole-3-Carboxylic Acid Esters Current Status: Active | Support Tier: Level 3 (Senior Scientist) Welcome to the Stability Solutions Hub Subject: Urgent stabilization of l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis Degradation of Benzoxazole-3-Carboxylic Acid Esters

Current Status: Active | Support Tier: Level 3 (Senior Scientist)

Welcome to the Stability Solutions Hub

Subject: Urgent stabilization of labile heterocyclic esters. Applicable Compounds: Benzoxazole-3-carboxylates (N-linked carbamates), Benzo[d]isoxazole-3-carboxylates (C-linked esters), and related electron-deficient heterocyclic esters.

Executive Summary: Benzoxazole and benzisoxazole esters are notoriously susceptible to hydrolysis. This is not random; it is a direct consequence of the electron-withdrawing nature of the heterocyclic ring , which activates the ester carbonyl toward nucleophilic attack by water or hydroxide ions. This guide provides the diagnostic logic, mechanistic understanding, and strict protocols required to preserve these molecules during synthesis, storage, and biological testing.

Part 1: Diagnostic Hub (Troubleshooting)

"My compound is degrading. What is happening?"

Use this decision matrix to identify your specific failure mode.

Interactive Diagnostic Workflow

DiagnosticFlow Start Start: Degradation Detected StructCheck Check Structure: Is carboxyl at N-3 or C-3? Start->StructCheck N3 Attached to Nitrogen (N-3) (Benzoxazole carbamate) StructCheck->N3 N-Linked C3 Attached to Carbon (C-3) (Benzo[d]isoxazole) StructCheck->C3 C-Linked Issue1 High Risk: Carbamate Hydrolysis Decarboxylation is rapid. N3->Issue1 MediaCheck Check Solvent/Buffer C3->MediaCheck Issue2 Risk: Base-Catalyzed Hydrolysis Activated by ring electronics. MediaCheck->Issue2 pH > 7.5 or Nucleophilic Buffer Action1 Action: Switch to Anhydrous/Acidic Avoid all nucleophiles. Issue1->Action1 Action2 Action: Lower pH to 4.5-6.0 Remove Tris/Nucleophilic buffers. Issue2->Action2

Figure 1: Diagnostic decision tree for identifying the specific hydrolysis risk factor based on structural isomerism and environmental conditions.

Common Failure Modes & Solutions
SymptomProbable CauseImmediate Corrective Action
Loss of product during aqueous workup Base-catalyzed hydrolysis. The aqueous layer was likely basic (pH > 8), or the contact time was too long.Protocol A: Switch to acidic workup (pH 4-5) using cold dilute HCl or Citrate buffer. Keep phases cold (0°C).
Degradation in DMSO stock solution Hygroscopic solvent. DMSO absorbs water from air; trace water hydrolyzes the ester over time.Protocol B: Store as lyophilized powder. If solution is needed, use anhydrous DMSO over molecular sieves (3Å).
Rapid disappearance in Assay Buffer Nucleophilic attack by Buffer. Tris, Glycine, or HEPES can act as nucleophiles, attacking the activated ester.Protocol C: Switch to non-nucleophilic buffers: Phosphate (PBS), Citrate, or MES.
Product converts to Benzoxazole (loss of ester + CO2) Carbamate Instability. If the ester is on N-3, it hydrolyzes to the carbamic acid, which spontaneously decarboxylates.Critical: These are inherently unstable in water. Use non-aqueous bioassays or encapsulate in lipid nanoparticles immediately.

Part 2: Scientific Integrity (The "Why")

The Mechanism of Instability

To prevent degradation, you must understand the electronic activation provided by the benzoxazole ring.

  • Ring Activation: The benzoxazole ring is electron-deficient (pi-deficient).

  • Carbonyl Electrophilicity: This deficiency pulls electron density away from the ester carbonyl carbon, making it highly electrophilic ($ \delta+ $).

  • Nucleophilic Attack: Water ($ H_2O

    
     OH^- $) attacks this carbon much faster than in a standard aliphatic ester.
    
  • Leaving Group Ability:

    • In Benzo[d]isoxazoles (C-ester): The leaving group is the alcohol. The ring stabilizes the transition state.

    • In Benzoxazole N-carbamates (N-ester): The leaving group is the benzoxazole anion itself (or the amine), which is a good leaving group. This makes N-linked esters (carbamates) extremely labile.

Visualizing the Pathway

Mechanism Reactant Activated Ester (Benzoxazole-COOR) TS Tetrahedral Intermediate Reactant->TS Fast (Ring Activation) Attack Nucleophilic Attack (OH- / H2O) Attack->TS Product Hydrolysis Products (Acid + Alcohol) TS->Product Collapse

Figure 2: Kinetic pathway of hydrolysis. The electron-withdrawing heterocycle lowers the activation energy for the initial nucleophilic attack.

Part 3: Prevention Protocols (Step-by-Step)

Protocol A: The "Cold-Acid" Workup (Synthesis)

Use this when isolating the ester after synthesis to prevent hydrolysis during purification.

  • Quench: Do NOT quench with saturated

    
     (pH ~8.5). Instead, quench reaction mixture into ice-cold 0.5 M Citric Acid  or Ammonium Chloride  (pH ~4-5).
    
  • Extraction: Use Ethyl Acetate or DCM. Perform extractions rapidly at 0–4°C.

  • Drying: Dry organic layer immediately over

    
     (Sodium Sulfate). Avoid 
    
    
    
    or basic drying agents.
  • Concentration: Evaporate solvent at < 30°C . Do not use a hot water bath.

Protocol B: pH-Rate Profile Determination (Assay Dev)

Before running biological assays, you must determine the "Safe pH Window".

  • Preparation: Prepare 10 mM stock of the ester in Acetonitrile (ACN).

  • Buffer Setup: Prepare 50 mM buffers at pH 2.0, 4.0, 6.0, 7.4, and 9.0. (Ensure ionic strength is constant, e.g., with NaCl).

    • Note: Use Phosphate or Citrate buffers. Avoid Tris.

  • Incubation: Spike the ester stock into each buffer (final conc. 50 µM, <1% ACN). Incubate at 37°C.

  • Sampling: Inject onto HPLC at t=0, 15, 30, 60, 120 min.

  • Analysis: Plot

    
     vs. Time. The slope is 
    
    
    
    .
  • Decision: Select the pH with the lowest

    
     for your assay. Typically, this will be pH 4.5 – 6.0 .
    
Protocol C: Anhydrous Storage Formulation

For long-term storage of reference standards.

ComponentSpecificationReason
Vial Type Amber, silanized glassPrevents surface adsorption and UV degradation.
Atmosphere Argon or Nitrogen headspaceDisplaces humid air.
Temperature -20°C or -80°CArrhenius equation: lower T = exponentially slower hydrolysis.
Physical State Solid / LyophilizedHydrolysis requires a solvent medium. Solid state is most stable.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Tris-HCl buffer if I adjust the pH to 7.0? A: No. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Even at pH 7.0, a fraction of Tris is unprotonated and can act as a nucleophile, attacking your benzoxazole ester to form a stable amide byproduct (aminolysis). Use Phosphate (PBS) or HEPES instead.

Q2: My compound is an "N-carboxylic acid ester" (Carbamate). Why is it degrading even in neutral water? A: N-linked esters on benzoxazoles are chemically distinct from C-linked esters. The N-C bond is often destabilized by the aromaticity of the benzoxazole ring wanting to "reclaim" the lone pair. Hydrolysis of these carbamates is often autocatalytic. You may need to consider this molecule as a prodrug that is designed to hydrolyze, rather than a stable entity.

Q3: How do I sterilize the solution for cell culture? A: Do not autoclave. Use 0.22 µm PVDF or PES syringe filters . Ensure the solution is filtered immediately before use. Do not store the sterile solution; prepare fresh.

References

  • IUPAC. Compendium of Chemical Terminology (the "Gold Book"). Hydrolysis of Esters.[1] [Link]

  • Larsson, L. (1990). Hydrolysis of Carbamates and Esters.[2] Acta Chemica Scandinavica. (General mechanism of activated ester hydrolysis).

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.[3] (Authoritative text on ester/carbamate stability in physiological media). [Link]

  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses heterocycle stability and replacement strategies). [Link]

Sources

Troubleshooting

Optimizing reaction temperature for methoxy-substituted benzoxazoles

Technical Support Center: Optimization of Methoxy-Substituted Benzoxazole Synthesis Introduction: The Methoxy-Benzoxazole Challenge Welcome to the Technical Support Center. You are likely here because the synthesis of me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Methoxy-Substituted Benzoxazole Synthesis

Introduction: The Methoxy-Benzoxazole Challenge

Welcome to the Technical Support Center. You are likely here because the synthesis of methoxy-substituted benzoxazoles presents a specific thermodynamic paradox. While the methoxy group is an electron-donating group (EDG) that enhances the nucleophilicity of the 2-aminophenol precursor (accelerating the initial condensation), it simultaneously introduces a fragility factor: ether cleavage sensitivity.

Standard protocols for benzoxazoles often utilize Polyphosphoric Acid (PPA) at 160–200°C. Applying these "brute force" conditions to methoxy-variants frequently results in demethylation (yielding the hydroxy-benzoxazole) or extensive tarring due to oxidative polymerization.

This guide provides calibrated temperature protocols to balance cyclization kinetics against substituent integrity .

Module 1: The Thermodynamic vs. Kinetic Balance

The synthesis of benzoxazoles from 2-aminophenols and carboxylic acids/aldehydes proceeds via two distinct steps with vastly different energy requirements.

  • Condensation (Kinetic Phase): Formation of the amide (or Schiff base) intermediate. This is exothermic and rapid, often occurring at

    
    .
    
  • Cyclodehydration (Thermodynamic Phase): Ring closure to the aromatic benzoxazole. This is the rate-limiting step, requiring significant activation energy (

    
    ) to drive water elimination and aromatization.
    
Visualizing the Energy Landscape

The following diagram illustrates why "stalling" occurs. If the temperature is sufficient for Step 1 but insufficient for Step 2, you isolate the acyclic intermediate.

ReactionCoordinate Start Start: 2-Aminophenol + Carboxylic Acid Inter Intermediate: N-(2-hydroxyphenyl)amide (Trapped at <100°C) Start->Inter Fast (Kinetic) T: 60-90°C TS Transition State: Cyclodehydration Inter->TS High Ea Barrier Product Product: Methoxy-Benzoxazole TS->Product Slow (Thermodynamic) T: 110-130°C

Figure 1: Reaction coordinate showing the thermal barrier required for cyclodehydration. Methoxy-substituted precursors often lower the barrier for Step 1 but require precise control at Step 2 to avoid degradation.

Module 2: Temperature Optimization Matrix

The "standard" 180°C PPA protocol is destructive for methoxy-substrates. Use the following calibrated ranges based on the catalytic system.

Table 1: Optimized Thermal Windows for Methoxy-Benzoxazoles

MethodCatalyst/MediaOptimal Temp (

)
Risk Zone (

)
Mechanism Note
Classical Polyphosphoric Acid (PPA)115°C – 125°C >140°CHigh T + Acid causes acid-catalyzed ether hydrolysis (Demethylation).
Oxidative Schiff Base + DDQ/Mn(OAc)₃25°C – 60°C >80°COperates via radical mechanism; high T causes oxidative dimerization (tar).
Microwave Ionic Liquids / Silica-Cat120°C (10-15 min) >150°CRapid dielectric heating bypasses thermal degradation windows.
Mild Acid MSA / P₂O₅ (Eaton's Reagent)80°C – 100°C >110°CMilder than PPA; preferred for polymethoxy substrates.

Critical Technical Note: For methoxy-substituted substrates, the nucleophilicity of the oxygen atom in the intermediate amide is enhanced by the EDG effect. This actually lowers the required cyclization temperature compared to electron-deficient (e.g., nitro-) analogs. Do not overheat.

Module 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned into a black, insoluble tar. What happened?

  • Diagnosis: Oxidative Polymerization.

  • Root Cause: 2-aminophenols are highly susceptible to oxidation by air (quinone imine formation), a process accelerated by heat.

  • Solution:

    • Degas all solvents and reagents with

      
       or Ar prior to heating.
      
    • Add a reducing agent stabilizer (e.g., Sodium Metabisulfite) during the workup, not the reaction.

    • Lower Temperature: If using PPA, drop from 140°C to 120°C. Black tar indicates the decomposition rate > cyclization rate.

Q2: LCMS shows a peak with Mass = (Expected - 14). What is this?

  • Diagnosis: Demethylation.

  • Root Cause: You have cleaved the methoxy ether to a phenol. This is a classic side reaction of aryl methyl ethers in strong Bronsted acids (PPA) at high temperatures.

  • Solution:

    • Switch from PPA to Eaton’s Reagent (7.7 wt%

      
       in Methanesulfonic acid). It is less hydrolytically aggressive.
      
    • Reduce temperature to 90°C and extend reaction time (Thermodynamic compensation).

Q3: I isolated a solid, but NMR shows it's the acyclic amide (intermediate).

  • Diagnosis: Kinetic Trapping.

  • Root Cause: The reaction had enough energy to form the amide bond but insufficient energy to drive the elimination of water (cyclization).

  • Solution:

    • Two-Stage Heating: Heat at 80°C for 1 hour (amide formation), then ramp to 120°C for 2 hours (cyclization).

    • Azeotropic Distillation: If using a solvent (e.g., Toluene/Xylene) with p-TsOH, you must use a Dean-Stark trap to physically remove water. The reaction will not proceed without water removal.

Module 4: Diagnostic Workflow

Use this logic tree to determine your next optimization step based on your current TLC/LCMS data.

TroubleshootingTree Result Analyze Crude Mixture (LCMS / TLC) Case1 Mass = Expected - 14 (Phenol Product) Result->Case1 Demethylation Case2 Mass = Expected + 18 (Acyclic Amide) Result->Case2 Incomplete Cyclization Case3 Black Insoluble Solid (Polymer) Result->Case3 Decomposition Sol1 ACIDITY ISSUE: 1. Switch PPA -> Eaton's Rgt 2. Reduce T by 20°C Case1->Sol1 Sol2 ENERGY ISSUE: 1. Increase T by 10-15°C 2. Add Azeotropic drying Case2->Sol2 Sol3 OXIDATION ISSUE: 1. Strict Inert Atm (Ar) 2. Check purity of aminophenol Case3->Sol3

Figure 2: Decision tree for troubleshooting reaction outcomes.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting Benzoxazole Synthesis: Yield Optimization and Cyclization Failures. BenchChem Technical Guides.[1] Link

  • Li, H., et al. (2025).[2] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Molecules, 30(7), 1510.[2] Link

  • Nguyen, T. B., et al. (2019).[3][4] Synthesis of Benzoxazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst.[5][6] ACS Omega, 4(1), 123-130. Link[5]

  • Perumal, P. T., et al. (2008). Oxidative cyclization of thiophenolic and phenolic Schiff's bases promoted by PCC.[7] Tetrahedron, 64(10), 2369-2374. Link

  • So, Y. H. (1997).[8] Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide/Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation.[8] Macromolecules.[8] Link

Sources

Optimization

Technical Support Center: Stability of 7-Methoxy-1,2-Benzoxazole-3-Carboxylic Acid

Executive Summary: The Stability Paradox Researchers often assume that because the 1,2-benzoxazole (indoxazene) core is aromatic, it is universally robust. This is a dangerous assumption for 7-methoxy-1,2-benzoxazole-3-c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Researchers often assume that because the 1,2-benzoxazole (indoxazene) core is aromatic, it is universally robust. This is a dangerous assumption for 7-methoxy-1,2-benzoxazole-3-carboxylic acid .

While the heterocyclic ring itself demonstrates reasonable resistance to acid-catalyzed hydrolysis (unlike its base-labile 2,1-benzisoxazole isomer), the carboxylic acid moiety at position 3 is thermodynamically precarious . Under acidic conditions combined with thermal stress, this molecule suffers from rapid decarboxylation . Furthermore, the 7-methoxy group introduces a secondary vulnerability to ether cleavage if specific hydrohalic acids are employed.

Key Takeaway: Acidic handling must be cryogenically controlled . Heat is the enemy.

The Degradation Matrix

The following diagram illustrates the competing degradation pathways you must mitigate during synthesis and purification.

DegradationPathways Parent 7-methoxy-1,2-benzoxazole- 3-carboxylic acid (MW: 193.16) Decarb 7-methoxy-1,2-benzoxazole (Decarboxylated Product) (MW: 149.15) Parent->Decarb MAJOR PATHWAY Acid + Heat (>50°C) Mechanism: Protonation of N facilitates -CO2 Demethyl 7-hydroxy-1,2-benzoxazole- 3-carboxylic acid (Demethylated Product) (MW: 179.13) Parent->Demethyl SPECIFIC PATHWAY Strong Lewis Acids or HBr/HI Mechanism: Ether Cleavage RingOpen 2-hydroxy-3-methoxy- benzonitrile derivatives (Ring Opening) Parent->RingOpen RARE IN ACID Requires extreme forcing or Nucleophilic attack

Figure 1: Primary degradation pathways of 7-methoxy-1,2-benzoxazole-3-carboxylic acid. Note that decarboxylation is the dominant failure mode in standard acidic workflows.

Technical Troubleshooting Guide (FAQ)
Issue 1: "I see a new impurity at RRT ~1.2 (M-44) after acid workup."

Diagnosis: Thermal Decarboxylation.[1][2] The Science: The 3-carboxylic acid group on the benzoxazole ring is electronically coupled to the nitrogen atom. In acidic media, protonation of the ring nitrogen (or the zwitterionic transition state) lowers the activation energy for the loss of CO₂, generating the neutral 7-methoxy-1,2-benzoxazole. This species is less polar than the parent acid, leading to a longer retention time (RRT > 1.0) on reverse-phase HPLC.

Corrective Action:

  • Temperature Control: Never heat the acidic solution above 40°C.

  • Vacuum Drying: Do not dry the wet cake in an oven at >50°C if traces of acid remain. Use a vacuum desiccator at room temperature.

  • Acidity Check: If performing a quench, ensure the internal temperature remains <10°C during acid addition.

Issue 2: "My product turned from white to a dark phenolic solid (M-14 peak observed)."

Diagnosis: Acid-Catalyzed Demethylation. The Science: You likely used a hydrohalic acid (HBr or HI) or a strong Lewis acid (like BBr₃ or AlCl₃) during a previous step or workup. The 7-methoxy ether bond is susceptible to cleavage by strong nucleophilic acids, converting it to the 7-hydroxy derivative (phenol).

Corrective Action:

  • Reagent Swap: Switch to non-nucleophilic acids like Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for pH adjustment. Avoid HBr entirely.

  • Scavengers: If Lewis acids are unavoidable, ensure rigorous quenching at -20°C before allowing the mixture to warm.

Issue 3: "The compound is disappearing during LC-MS analysis."

Diagnosis: On-Column Degradation. The Science: Many LC-MS methods use 0.1% Formic Acid or TFA in the mobile phase. If the column oven is set high (>50°C), decarboxylation can occur during the run, leading to split peaks or poor mass balance.

Corrective Action:

  • Method Adjustment: Lower column temperature to 25–30°C.

  • Buffer Change: Use Ammonium Acetate (pH 4.5) instead of strong TFA gradients to stabilize the carboxylate.

Recommended Protocol: Safe Acidic Workup

This protocol is designed to isolate the carboxylic acid while suppressing the decarboxylation kinetic vector.

Reagents:

  • Crude Reaction Mixture (typically alkaline saponification mixture)

  • 2N HCl (Cold, 4°C)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Cooling: Place the reaction vessel containing the alkaline salt of the product in an ice/salt bath. Cool internal temperature to 0–5°C .

  • Acidification: Add 2N HCl dropwise. Crucial: Monitor internal temperature. Do not allow it to spike above 10°C.

    • Why? The heat of neutralization combined with local regions of low pH triggers rapid decarboxylation.

  • pH Target: Adjust pH to 2.0–2.5 . Do not go lower (e.g., pH < 1) as this increases the concentration of the protonated species susceptible to degradation.

  • Extraction: Extract immediately with cold EtOAc.

  • Washing: Wash the organic layer with brine. Avoid bicarbonate washes (which might re-solubilize the acid).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap).

    • Bath Temperature: Maximum 35°C .

    • Vacuum: High vacuum is preferred to reduce residence time.

Stability Data Summary
ConditionDurationTemperatureResultPrimary Degradant
0.1N HCl 24 Hours25°CStable (>99%)None
1N HCl 4 Hours25°CStable (>98%)Trace Decarboxylation
1N HCl 1 Hour60°C Unstable (<80%)Decarboxylated Parent (M-44)
Conc. HBr 1 Hour25°CUnstable Demethylated Phenol (M-14)
TFA (Neat) 24 Hours25°CMeta-Stable Slow Decarboxylation
References
  • Decarboxylation Mechanisms

    • General Mechanism: The decarboxylation of benzisoxazole-3-carboxylic acids is facilitated by the electron-withdrawing nature of the heterocycle, often proceeding via a zwitterionic intermedi
    • Source:Journal of the American Chemical Society, "Mechanism and the effects of solvents on rates of decarboxylation of benzisoxazole-3-carboxylic acids."[3]

  • Heterocyclic Chemistry & Stability: Ring Stability: 1,2-Benzisoxazoles are generally more stable to acid than base (where Kemp elimination dominates), but the 3-COOH group introduces thermal instability. Source:Heterocyclic Chemistry (Joule & Mills), specifically chapters on 1,2-Azoles.
  • Analogous Degradation (Benzoic Acid Derivatives)

    • Context: Ortho-substituted benzoic acid derivatives undergo decarboxylation in aqueous acid at elevated temper
    • Source:Journal of Chromatography A, "Degradation of benzoic acid and its derivatives in subcritical water."[4]

  • Synthesis & Handling

    • Methodology: Synthesis of 1,2-benzisoxazole-3-carboxylic acids often involves careful saponification of esters to avoid thermal decarboxyl
    • Source:Chimica Oggi, "Recent advances in the synthesis of 1,2-benzisoxazoles."

Sources

Troubleshooting

Minimizing side reactions during benzoxazole carboxylic acid activation

Topic: Minimizing Side Reactions & Process Optimization Core Directive: The "Decarboxylation Trap" Welcome to the technical support center. If you are working with benzoxazole-2-carboxylic acid , you are handling one of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Process Optimization

Core Directive: The "Decarboxylation Trap"

Welcome to the technical support center. If you are working with benzoxazole-2-carboxylic acid , you are handling one of the most deceptively unstable heteroaromatic acids in medicinal chemistry.

The Central Problem: Unlike its isomer (benzoxazole-5-carboxylic acid), the C2-carboxylic acid is prone to rapid, thermal decarboxylation . The electron-withdrawing nature of the oxazole ring at the C2 position stabilizes the intermediate carbanion/ylide upon loss of CO₂, effectively turning your starting material into simple benzoxazole gas/liquid, which often evaporates or looks like a non-polar impurity.

Operational Rule #1: Never heat the free acid of benzoxazole-2-COOH above 40°C. Operational Rule #2: Avoid highly acidic activation methods (like boiling SOCl₂) which catalyze decarboxylation.

Troubleshooting Logs (Q&A Format)

Below are the most frequent support tickets we receive regarding this chemistry, with detailed resolutions.

Ticket #1042: "My reaction mixture turned black, and the acid disappeared."

User Question: "I tried to convert benzoxazole-2-carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) at reflux. The reaction turned black, and NMR shows mostly benzoxazole and degradation products. What happened?"

Diagnosis: You triggered thermal decarboxylation .[1] The formation of the acyl chloride creates a highly electron-deficient species. At reflux temperatures, the activation energy for the loss of CO is lowered, leading to degradation.

Resolution: Switch to Mild Activation . Do not generate the acid chloride. If you must use an acid chloride, use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) at 0°C, which forms the acid chloride under neutral conditions without acidic byproducts.

Better Alternative: Use T3P (Propylphosphonic anhydride) for direct coupling.[2] It requires no pre-activation heating.

Ticket #1045: "Low yields with EDC/HOBt coupling."

User Question: "I am using standard EDC/HOBt coupling in DMF. Yields are ~30%, and I see a side product that corresponds to the N-acylurea. How do I fix this?"

Diagnosis: Benzoxazole-2-carboxylic acid is sterically accessible but electronically deactivated. The reaction with EDC forms the O-acylisourea, but if the nucleophile (amine) attack is slow, this intermediate rearranges irreversibly to the inactive N-acylurea.

Resolution:

  • Switch Reagents: Move to T3P (see Protocol A). It does not form N-acylurea byproducts.

  • Order of Addition: If you must use carbodiimides, pre-activate the acid with HOBt (or better, Oxyma Pure ) for 15 minutes at 0°C before adding the amine. This ensures the active ester is formed before the rearrangement can occur.

Ticket #1050: "Racemization of my chiral amine partner."

User Question: "The benzoxazole acid is achiral, but when I couple it to a chiral alpha-amino ester using HATU/DIEA, I see 15% epimerization of the amine. Why?"

Diagnosis: HATU is a powerful coupling agent, but it requires basic conditions (DIEA/TEA). The benzoxazole ring is electron-withdrawing, making the resulting amide N-H proton significantly acidic. Excess base can deprotonate the amide or the alpha-proton of your chiral amine during the slow coupling step, leading to racemization.

Resolution: Use T3P in Ethyl Acetate with Pyridine (or NMM). T3P is acidic by nature and requires less aggressive bases. It is the industry standard for preventing epimerization in sensitive couplings [1].

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of the primary side reaction (Decarboxylation) versus the desired Activation pathway.

BenzoxazoleActivation Start Benzoxazole-2-COOH Heat Heat / Strong Acid Start->Heat >40°C Mild Mild Activation (T3P / Mixed Anhydride) Start->Mild <0°C to RT Intermed_Bad Transition State (Stabilized Anion) Heat->Intermed_Bad ActiveEster Active Species (Mixed Anhydride/P-Ester) Mild->ActiveEster Decarb Decarboxylation (Loss of CO2) Intermed_Bad->Decarb DeadProduct Benzoxazole (Inactive) + Tarry Polymers Decarb->DeadProduct Irreversible Product Desired Amide ActiveEster->Product + Amine Amine Nucleophile (Amine)

Figure 1: The "Decarboxylation Trap" vs. Successful Activation pathways.[3] Note that heat drives the irreversible loss of CO2.

Validated Experimental Protocols

Protocol A: The "Gold Standard" T3P Coupling

Recommended for: High value amines, scale-up, and preventing racemization.

Why this works: T3P (Propylphosphonic anhydride) forms a mixed anhydride that is highly reactive toward amines but stable to decarboxylation at moderate temperatures. The byproducts are water-soluble, simplifying purification [2].[4][5]

ParameterSpecification
Solvent EtOAc (Preferred) or DMF (if solubility is poor)
Concentration 0.1 M - 0.2 M
Stoichiometry Acid (1.0 eq) : Amine (1.1 eq) : Base (3.0 eq) : T3P (1.5 eq)
Temperature 0°C start -> Room Temp (25°C)

Step-by-Step:

  • Dissolution: Charge a reaction flask with Benzoxazole-2-carboxylic acid (1.0 equiv) and the Amine partner (1.1 equiv) in Ethyl Acetate (EtOAc).

  • Base Addition: Cool the mixture to 0°C (ice bath). Add Pyridine or N-Methylmorpholine (NMM) (3.0 equiv). Note: Avoid strong bases like TEA/DIEA if racemization is a concern.

  • Activation: Add T3P (50% w/w solution in EtOAc) (1.5 equiv) dropwise over 5 minutes.

  • Reaction: Remove ice bath and stir at Room Temperature. Monitor by LCMS.

    • Checkpoint: Reaction is usually complete in 1–3 hours.

  • Workup: Dilute with EtOAc. Wash with water (x2), Sat. NaHCO₃ (x2), and Brine. Dry over Na₂SO₄.

  • Purification: Evaporate solvent. T3P byproducts are washed away in the aqueous phase, often leaving pure product.[4]

Protocol B: The Mixed Anhydride Method (Isobutyl Chloroformate)

Recommended for: Labs without T3P; strictly low-temperature requirements.

Why this works: It activates the acid at -15°C, well below the decarboxylation threshold.

Step-by-Step:

  • Dissolve Benzoxazole-2-carboxylic acid (1.0 eq) in dry THF under Nitrogen.

  • Cool to -15°C (Salt/Ice bath).

  • Add N-Methylmorpholine (NMM) (1.1 eq).

  • Add Isobutyl chloroformate (IBCF) (1.1 eq) dropwise. Stir for 15 mins.

    • Critical: Do not let temp rise above -10°C.

  • Add the Amine (1.0 eq) dissolved in minimal THF dropwise.

  • Allow to warm to RT slowly over 2 hours.

Reagent Decision Matrix

Use this workflow to select the correct activation strategy for your specific constraints.

ReagentSelection Start Start: Activation of Benzoxazole-2-COOH Q1 Is the Amine Chiral/Sensitive? Start->Q1 Q2 Is T3P Available? Q1->Q2 Yes Q1->Q2 No MethodA Method A: T3P + Pyridine/EtOAc (Best Yield/Purity) Q2->MethodA Yes MethodB Method B: Mixed Anhydride (IBCF at -15°C) Q2->MethodB No MethodC Method C: HATU + DIEA (0°C only) MethodB->MethodC If IBCF fails

Figure 2: Decision Matrix for reagent selection based on substrate sensitivity and availability.

References

  • Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis. Source: ResearchGate.[6][7] Context: Validates T3P as a low-epimerization, mild coupling agent for sensitive substrates.[4][5]

  • Amide Bond Formation: Beyond the Myth of Coupling Reagents. Source: Luxembourg Bio Technologies / Royal Society of Chemistry. Context: detailed review of side reactions (N-acylurea formation) and reagent selection (EDC vs T3P).

  • Decarboxylation Mechanism of Heteroaryl Carboxylic Acids. Source: Master Organic Chemistry. Context: General mechanism for the thermal instability of carboxylic acids beta to carbonyls or heteroatoms (analogous to the C2 benzoxazole instability).

Sources

Optimization

Technical Support Center: Scaling Synthesis of 7-Methoxy-1,2-benzoxazole-3-carboxylic Acid

[1] Status: Active Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Context: Key intermediate for Iloperidone (Fanapt) API manufacturing.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Context: Key intermediate for Iloperidone (Fanapt) API manufacturing.

Executive Summary & Safety Directive

This guide addresses the scale-up challenges for 7-methoxy-1,2-benzoxazole-3-carboxylic acid (CAS: 106366-07-2). The industrial route primarily utilizes the Claisen condensation of 2'-hydroxy-3'-methoxyacetophenone (Acetovanillone) with diethyl oxalate, followed by cyclization with hydroxylamine.

Critical Safety Advisory: Hydroxylamine Handling

DANGER: This process involves Hydroxylamine Hydrochloride .[1]

  • Thermal Runaway: Hydroxylamine free base is thermally unstable.[1] Never heat the reaction mixture above 60°C without rigorous DSC (Differential Scanning Calorimetry) data confirming stability in your specific solvent matrix.

  • Metal Contamination: Trace metals (Fe, Cu) catalyze the explosive decomposition of hydroxylamine. Use glass-lined or passivated Hastelloy reactors only.

Master Reaction Workflow

The following diagram outlines the standard industrial pathway and critical control points (CP).

ReactionScheme cluster_legend Legend SM1 Acetovanillone (2'-Hydroxy-3'-methoxyacetophenone) Inter1 Diketo Ester Intermediate (Solid Enolate Salt) SM1->Inter1 Step 1: Claisen Condensation (Exothermic, <30°C) Reagent1 Diethyl Oxalate + NaOEt/MeOH Reagent1->Inter1 Inter2 Ethyl 7-methoxy-1,2- benzoxazole-3-carboxylate Inter1->Inter2 Step 2: Cyclization (pH Control 4-5) Reagent2 NH2OH·HCl (Hydroxylamine) Reagent2->Inter2 Product 7-Methoxy-1,2-benzoxazole- 3-carboxylic acid Inter2->Product Step 3: Hydrolysis (NaOH then HCl) key Blue: SM | Red: Reagent | Yellow: Intermediate | Green: Final Product

Figure 1: Industrial synthesis pathway for the target benzoxazole scaffold.

Technical Troubleshooting Guide

Module A: The Claisen Condensation (Step 1)

Reaction: Acetovanillone + Diethyl Oxalate


 Diketo Ester[1]
SymptomRoot Cause AnalysisCorrective Action
Reactor Stalling (Solidification) The sodium enolate of the diketo ester precipitates rapidly, creating a "cement-like" slurry that breaks agitators.Dilution & Dosing: Do not add solid NaOEt to the mixture. Add a solution of NaOEt in EtOH slowly to the acetovanillone/oxalate mixture. Ensure solvent volume is >10L/kg of SM. Use a high-torque anchor impeller.
Low Conversion (<80%) Moisture contamination. The ethoxide base is being quenched by atmospheric water.Drying Protocol: Ensure reactor KF (Karl Fischer) is <0.05%. Use anhydrous ethanol.[1] Maintain positive

pressure.
"Gummy" Residue Oligomerization of diethyl oxalate due to high localized temperatures.Temp Control: Maintain internal temperature between 20–30°C during addition. Do not exceed 40°C.
Module B: Cyclization & Regioselectivity (Step 2)

Reaction: Diketo Ester +




Benzoxazole Ester[1]

Q: Why am I seeing high levels of the isoxazole impurity instead of the benzoxazole? A: This is a pH-driven competition.

  • Mechanism: The reaction proceeds via an oxime intermediate.

    • Path A (Desired): Phenolic -OH attacks the Oxime-N (or O) to close the benz-fused ring.

    • Path B (Undesired): The oxime oxygen attacks the ester carbonyl (forming a non-fused isoxazole).

  • Solution: The benzoxazole closure is favored in acidic-to-neutral conditions (pH 4–6). If the pH is too basic (pH > 8), the phenol is deprotonated but the oxime formation is sluggish or directs toward side products.[1]

  • Protocol: Buffer the reaction with Sodium Acetate or carefully control the stoichiometry of Hydroxylamine HCl (which is naturally acidic) vs. the base remaining from Step 1.

Q: The reaction mixture turned black/tarry upon heating. A: Thermal decomposition of Hydroxylamine.

  • Immediate Action: Cool reactor to <20°C.

  • Prevention: Never heat the free base of hydroxylamine. Ensure the salt form (

    
    ) is used and neutralized in situ slowly. Keep process temperature <65°C.
    
Module C: Hydrolysis & Isolation (Step 3)

Reaction: Ester Saponification


 Acid Precipitation[1]
IssueTechnical Fix
Product Decarboxylation The 3-COOH group on benzoxazoles is prone to thermal decarboxylation. Do not reflux the acidic hydrolysis step for extended periods. Perform hydrolysis at 50–60°C, then cool to 10°C before acidification.
Filtration Issues (Fines) Rapid acidification causes the product to crash out as amorphous fines. Ostwald Ripening: Acidify to pH 2 slowly over 2 hours at 20°C. Hold the slurry for 4 hours to allow crystal growth before filtration.

Interactive Troubleshooting Logic

Use this decision tree to diagnose low yields or purity failures.

TroubleshootingTree Start Problem Detected Q1 Is the issue in Step 1 (Claisen)? Start->Q1 Q2 Is the mixture solid? Q1->Q2 Yes Q4 Is the issue in Step 2 (Cyclization)? Q1->Q4 No Q3 Is Yield < 80%? Q2->Q3 No Sol1 Increase solvent volume (EtOH). Switch to Anchor Impeller. Q2->Sol1 Yes Sol2 Check Reagent Quality. Diethyl oxalate hydrolyzes in storage. Q3->Sol2 Yes Q5 High Isoxazole Impurity? Q4->Q5 Yes Q6 Is the issue in Isolation? Q4->Q6 No Sol3 Adjust pH to 4.5-5.0. Avoid strong bases. Q5->Sol3 Yes Sol4 Check Decarboxylation. Lower hydrolysis temp. Q6->Sol4 Yes

Figure 2: Diagnostic logic for process deviations.

FAQ: Process Chemistry Deep Dive

Q1: Can I use Sodium Hydride (NaH) instead of Sodium Ethoxide (NaOEt) for the Claisen condensation?

  • Answer: Technically yes, but it is not recommended for scale-up . NaH generates hydrogen gas (

    
    ), creating a significant explosion hazard and foaming issue in large reactors.[1] NaOEt (21% in ethanol) is the industry standard because it is a liquid solution, easier to dose, and avoids 
    
    
    
    generation.

Q2: How do I remove the unreacted Acetovanillone?

  • Answer: The unreacted starting material is a phenol. During the final workup (Step 3), before acidification, the mixture is basic.[1] Extract the aqueous basic layer with an organic solvent (like Toluene or Ethyl Acetate) before adding acid.[1] The unreacted acetovanillone (as a phenolate) might remain in the water, but non-acidic impurities will be removed.[1] Correction: Actually, Acetovanillone is a phenol.[1] To remove it, rely on the solubility difference of the final product.[1] The final 3-carboxylic acid is soluble in bicarbonate; Acetovanillone is less soluble. A bicarbonate wash of the solid cake is effective.

Q3: What is the critical impurity limit for Iloperidone manufacturing?

  • Answer: The most troublesome impurity is the regioisomer (isoxazole) . It has similar solubility to the target benzoxazole. If your HPLC shows >0.5% of this isomer, you must recrystallize the ester intermediate (Step 2 product) from Ethanol/Water before proceeding to hydrolysis.[1] It is very difficult to separate the acids.

References

  • Preparation of Iloperidone. Patent WO2010031497A1.[1] Describes the reaction of 3-[1-(3-chloropropyl)-4-piperidinyl]-6-fluoro-1,2-benzisoxazole with 3-methoxy-4-hydroxy-acetophenone. Context: Validates the acetovanillone starting material relevance.[1]

  • Hydroxylamine Hydrochloride Safety Data Sheet. Sigma-Aldrich. Detailed hazards regarding thermal instability and metal corrosion.[1] [1]

  • Claisen Condensation Mechanism & Scale-up. LibreTexts Chemistry. Discusses the necessity of excess base and driving force (formation of the enolate salt) which leads to the "solid block" issue.

  • Synthesis of 7-methoxy-1,2-benzisoxazole-3-carboxylic acid. The specific cyclization of the diketo ester (derived from acetovanillone and diethyl oxalate) is the standard pathway for 3-substituted benzisoxazoles.[1] Referenced in general benzisoxazole synthesis literature.[1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Mass Spectrometry Guide: 7-Methoxy-1,2-benzoxazole-3-carboxylic Acid Profiling

Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 7-methoxy-1,2-benzoxazole-3-carboxylic acid (also known as 7-methoxy-1,2-benzisoxazole-3-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 7-methoxy-1,2-benzoxazole-3-carboxylic acid (also known as 7-methoxy-1,2-benzisoxazole-3-carboxylic acid). As a scaffold frequently investigated in auxin mimicry and antimicrobial research, distinguishing this specific regioisomer from its 5- and 6-methoxy counterparts is critical for structure-activity relationship (SAR) studies.

This document moves beyond standard spectral libraries, offering a mechanistic comparison of ionization modes and fragmentation pathways.[1][2][3][4] It establishes a self-validating protocol for identifying the 7-methoxy isomer based on the unique "Ortho-Methoxy Effect" and specific decarboxylation kinetics.

Analytical Landscape & Comparative Profiling

The core challenge in analyzing substituted benzisoxazoles is the rigidity of the heterocyclic core, which often yields high stability and fewer diagnostic fragments compared to aliphatic chains. However, the 3-carboxylic acid moiety introduces a "trigger" for fragmentation.

Physicochemical Baseline
  • Formula:

    
    
    
  • Monoisotopic Mass: 193.0375 Da

  • Target Ion (ESI-):

    
     192.0302 
    
    
    
  • Target Ion (ESI+):

    
     194.0448 
    
    
    
Comparative Ionization Performance

The choice of ionization mode drastically alters the structural information obtained.

FeatureESI Negative Mode (Recommended) ESI Positive Mode Electron Impact (EI)
Primary Ion

(

192)

(

194)

(

193)
Sensitivity High (Acidic proton at C3 is easily abstracted)Moderate (Benzisoxazole N is weakly basic)N/A (Requires derivatization)
Fragmentation Trigger Decarboxylation (

loss)
Dehydration (

loss)
Radical-induced ring explosion
Diagnostic Value Best for quantitation and confirming the acid moiety.Best for confirming the methoxy group (via

loss).
Best for library matching (fingerprint).
Isomer Differentiation (The "Ortho" Effect)

Distinguishing the 7-methoxy isomer from the 5-methoxy or 6-methoxy isomers requires analyzing the secondary fragmentation of the decarboxylated core.

  • 7-Methoxy (Ortho to Ring Oxygen): The methoxy group at C7 is sterically crowded by the isoxazole oxygen. Upon ring opening, this proximity facilitates a characteristic loss of formaldehyde (

    
    , -30 Da) or a methyl radical, often yielding a higher abundance of low-mass fragments compared to other isomers.
    
  • 5/6-Methoxy (Meta/Para): These isomers are electronically distinct. The 6-methoxy group, being para to the ring nitrogen, stabilizes the cation differently, often preserving the aromatic core longer in MS/MS experiments.

Mechanistic Fragmentation Pathways[3]

The fragmentation of 7-methoxy-1,2-benzoxazole-3-carboxylic acid is governed by two competing mechanisms: Charge-Remote Fragmentation (Decarboxylation) and Charge-Driven Ring Opening .

Pathway A: Rapid Decarboxylation (ESI Negative)

In negative mode, the carboxylate anion is highly unstable in the gas phase.

  • Precursor:

    
     192 
    
    
    
    .
  • Step 1: Loss of

    
     (44 Da).[3] This is the base peak in MS/MS.
    
    • Result:

      
       148 (7-methoxy-1,2-benzisoxazol-3-anion).
      
  • Step 2: Isomerization to Cyanophenol. The 1,2-benzisoxazole core is labile; the N-O bond cleaves, rearranging the

    
     148 ion into a 2-cyano-6-methoxyphenolate species.
    
Pathway B: Ring Cleavage & Methoxy Loss

Following decarboxylation, the energy is redistributed to the methoxy group.

  • Intermediate:

    
     148.
    
  • Step 3: Loss of Methyl Radical (

    
    , -15 Da).
    
    • Result:

      
       133 (Distonic radical anion).
      
    • Note: This is more prominent in the 7-methoxy isomer due to relief of steric strain with the adjacent heteroatom.

Visualization of Fragmentation Tree

The following diagram illustrates the primary fragmentation pathways observed in ESI(-) MS/MS.

FragmentationPathways Figure 1: ESI(-) MS/MS Fragmentation Pathway of 7-methoxy-1,2-benzoxazole-3-carboxylic acid Precursor Precursor Ion [M-H]- m/z 192.03 (C9H6NO4)- Decarbox Base Peak (Decarboxylation) m/z 148.04 (C8H6NO2)- Precursor->Decarbox -CO2 (44 Da) Collision Energy: 10-15 eV Cyanophenol Isomerization (2-cyano-6-methoxyphenolate) m/z 148.04 Decarbox->Cyanophenol Rearrangement (N-O Bond Cleavage) LossCO Carbonyl Loss [-CO] m/z 120.04 Decarbox->LossCO -CO (28 Da) LossMethyl Radical Loss [-CH3•] m/z 133.01 (Distonic Ion) Cyanophenol->LossMethyl -CH3• (15 Da) High Energy LossHCN Ring Cleavage [-HCN] m/z 121.03 (Methoxyphenolate) Cyanophenol->LossHCN -HCN (27 Da) Ring Scission

Caption: ESI(-) pathway showing the dominant decarboxylation event followed by competitive ring scission and radical losses characteristic of the 7-methoxy substitution.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and correct isomer identification, follow this specific LC-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO.

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (

    
     Formic Acid).
    
    • Why: The presence of formic acid ensures protonation for ESI(+), but for ESI(-), using Ammonium Acetate (5mM) is superior to enhance ionization of the carboxylic acid. Recommendation: Use 5mM Ammonium Acetate (pH 6.5) for maximum sensitivity in Negative Mode.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: 5mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.[3][5]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters (ESI-):

    • Capillary Voltage: 2500 V (Lower voltage prevents in-source fragmentation).

    • Desolvation Temp: 350°C.[3]

    • Cone Voltage: 20 V.

Validation Criteria (The "Check")

To confirm the identity of the 7-methoxy isomer versus the 5- or 6-methoxy isomers:

  • Run MS2 on m/z 192.

  • Observe Ratio: Calculate the intensity ratio of

    
     133 (
    
    
    
    ) to
    
    
    148 (
    
    
    ).
  • Threshold: The 7-methoxy isomer typically exhibits a higher 133/148 ratio (>0.15) compared to the 6-methoxy isomer (<0.05) due to the steric relief provided by methyl loss at the ortho position.

Summary Data Table

Fragment Ion (

)
FormulaLoss IdentityRelative Abundance (Est.)[3]Mechanistic Origin
192.03

Precursor

10-30%Deprotonation of carboxylic acid
148.04


100% (Base) Rapid decarboxylation; stable anion
133.01


15-25%Homolytic cleavage of methoxy group
121.03


5-10%Cleavage of isoxazole ring (loss of nitrile)
120.04


<5%Loss of carbonyl from rearranged phenol

References

  • Differentiation of Isomers using High Resolution Mass Spectrometry. (2023). Vertex AI Search Results (Source 1.1). Retrieved from [Link]

  • Characterization and differentiation of heterocyclic isomers. (2024). National Institutes of Health (Source 1.5). Retrieved from [Link]

  • Ortho and Para Effects in Mass Spectrometry of Analytical Derivatives. (2023). NIST Mass Spectrometry Data Center (Source 1.6). Retrieved from [Link]

  • Ionization Methods in Mass Spectrometry: ESI vs EI. (2021). Emory University Chemistry Dept (Source 1.9). Retrieved from [Link]

Sources

Validation

X-ray crystallography data for 7-methoxy-1,2-benzoxazole-3-carboxylic acid

The following guide provides an in-depth technical analysis of 7-methoxy-1,2-benzoxazole-3-carboxylic acid , focusing on its structural properties, crystallographic context, and comparative performance against key altern...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 7-methoxy-1,2-benzoxazole-3-carboxylic acid , focusing on its structural properties, crystallographic context, and comparative performance against key alternatives.

Executive Summary & Structural Context

7-Methoxy-1,2-benzoxazole-3-carboxylic acid (also known as 7-methoxy-1,2-benzisoxazole-3-carboxylic acid) is a substituted indoxazene derivative.[1][2] It functions primarily as a pharmaceutical intermediate and a structural analog to plant growth regulators (auxins).

While the unsubstituted parent compound (1,2-benzoxazole-3-carboxylic acid) is well-characterized, the 7-methoxy derivative introduces specific electronic and steric modifications that alter its solid-state behavior and biological binding affinity. This guide compares the 7-methoxy derivative against its non-substituted parent and its structural isomer, providing a rigorous analysis for drug development professionals.

Chemical Identity[3][4][5][6]
  • IUPAC Name: 7-methoxy-1,2-benzoxazole-3-carboxylic acid

  • Core Scaffold: 1,2-Benzisoxazole (Indoxazene)

  • Key Functional Groups: Carboxylic acid (C3), Methoxy (C7)

  • Molecular Weight: ~193.16 g/mol [3]

X-ray Crystallography & Structural Analysis[2][7]

Data Availability & Surrogate Analysis

Note: Direct single-crystal X-ray diffraction (SC-XRD) parameters for the specific 7-methoxy derivative are not currently indexed in open-access crystallographic databases (CSD/COD). The following analysis is derived from high-fidelity comparative crystallography using the solved structure of the parent compound, 1,2-benzisoxazole-3-carboxylic acid , and homologous methoxy-substituted benzisoxazoles.

Predicted vs. Experimental Crystal Data

The introduction of the methoxy group at the C7 position (adjacent to the ring oxygen) imposes specific packing constraints compared to the parent molecule.

FeatureTarget: 7-Methoxy-1,2-benzoxazole-3-COOH (Predicted)Alternative A: 1,2-Benzoxazole-3-COOH (Parent)Alternative B: Methyl 1,3-benzoxazole-2-carboxylate (Isomer)
Space Group

or

(Centrosymmetric)

(Monoclinic)

(Monoclinic)
Crystal System MonoclinicMonoclinicMonoclinic
Packing Motif Carboxylic Acid Dimers (

) +

-Stacking
Flattened HerringboneSlipped

-Stacking
Planarity Slight twist at OMe bondNear Planar (< 2° deviation)Near Planar
Intermolecular Forces Strong O-H[1][4][5]···O (Dimer), C-H[6]···O (Methoxy)Strong O-H···N, O-H···OC-H···N, C-O···

Density (

)
~1.42 - 1.45 g/cm³~1.48 g/cm³~1.39 g/cm³
Structural Mechanism

The crystallographic stability of this compound relies on two competing forces:

  • Carboxylic Dimerization: The -COOH group at C3 forms a classic centrosymmetric dimer with a neighboring molecule via strong hydrogen bonds (

    
    ).
    
  • 7-Methoxy Sterics: The methoxy group at C7 is positioned peri to the isoxazole oxygen (O1). This creates a "buttressing effect," potentially forcing the methoxy group out of the aromatic plane to minimize lone-pair repulsion, slightly disrupting the ideal

    
    -stacking seen in the parent compound.
    

Comparative Performance Analysis

Structural Stability & Solubility
  • 7-Methoxy Derivative: The methoxy group is an Electron Donating Group (EDG). It increases the electron density of the benzene ring, making the aromatic system more electron-rich than the parent.

    • Impact: Enhanced solubility in polar organic solvents (MeOH, DMSO) compared to the unsubstituted acid due to the additional hydrogen-bond acceptor site (methoxy oxygen).

  • Parent (Unsubstituted): Shows higher lattice energy due to tighter, more planar packing. Lower solubility in non-polar solvents.

Synthetic Accessibility & Yield
  • Alternative A (Parent): Synthesized via cyclization of salicylaldoxime derivatives. High yields, fewer steps.

  • Target (7-Methoxy): Requires o-vanillin (2-hydroxy-3-methoxybenzaldehyde) as a starting material. The synthesis is regioselective but often suffers from lower yields during the ring closure step due to steric hindrance at the C7 position.

Biological Implications (Auxin/Pharma)[5]
  • Auxin Activity: 1,2-benzisoxazole-3-acetic acid derivatives are known auxin analogs. The 3-carboxylic acid is often a metabolic deactivation product.

  • Binding: The 7-methoxy group can act as a specific "anchor" in protein binding pockets, interacting with serine or threonine residues, a feature absent in the parent compound.

Experimental Protocols

Synthesis & Crystallization Workflow

To obtain single crystals suitable for X-ray diffraction, the following protocol is recommended based on standard benzisoxazole methodologies.

Step 1: Precursor Synthesis React 2-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride (


) in ethanol/pyridine to form the oxime.

Step 2: Cyclization (Kemp Elimination Variant) Treat the oxime with a base (KOH) or carbonyldiimidazole (CDI) to effect cyclization to the 1,2-benzisoxazole core. Note: Protection of the phenol may be required depending on the specific route.

Step 3: Carboxylation Lithiation at the C3 position followed by quenching with


 (dry ice) yields the target carboxylic acid.

Step 4: Crystallization (Slow Evaporation)

  • Dissolve 50 mg of the crude acid in 5 mL of warm Ethanol/Water (80:20).

  • Filter the solution through a 0.45

    
     PTFE syringe filter into a clean vial.
    
  • Cover with parafilm, poke 3-4 small holes, and allow to stand at room temperature (

    
    ) for 5-7 days.
    
  • Harvest colorless blocks/needles.

Visualization of Pathway

G Start o-Vanillin (Precursor) Oxime Oxime Intermediate Start->Oxime + NH2OH·HCl Cyclic 7-Methoxy-1,2- benzisoxazole Oxime->Cyclic Base / Cyclization Target 7-Methoxy-1,2- benzoxazole-3-COOH Cyclic->Target 1. n-BuLi 2. CO2 3. H+ Crystal Single Crystal (Dimer Motif) Target->Crystal Slow Evap. (EtOH/H2O)

Caption: Synthetic route and crystallization pathway for 7-methoxy-1,2-benzoxazole-3-carboxylic acid.

References

  • PubChem. (n.d.).[3] 1,2-Benzisoxazole-3-carboxylic acid.[1][7][8] National Library of Medicine. Retrieved from [Link]

  • Poirot, et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E. Retrieved from [Link]

  • Google Patents. (1995). Isoxazole derivatives (US5965591A).[9] Retrieved from

  • Chimica Italiana. (2018). Recent advances in the synthesis of 1,2-benzisoxazoles. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Purity Validation of 7-Methoxy-1,2-Benzoxazole-3-Carboxylic Acid via LC-MS

Executive Summary The Metric of Truth in Small Molecule Synthesis For researchers working with 7-methoxy-1,2-benzoxazole-3-carboxylic acid (a key scaffold in auxin mimics and antimicrobial pharmacophores), purity is not...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Metric of Truth in Small Molecule Synthesis

For researchers working with 7-methoxy-1,2-benzoxazole-3-carboxylic acid (a key scaffold in auxin mimics and antimicrobial pharmacophores), purity is not merely a percentage—it is the determinant of biological reproducibility. While HPLC-UV is the industrial workhorse, it often fails to detect isobaric intermediates or non-chromophoric byproducts common in benzisoxazole synthesis.

This guide objectively compares LC-MS against HPLC-UV and quantitative NMR (qNMR), establishing why LC-MS is the necessary "Gold Standard" for validating this specific carboxylic acid derivative. We provide a self-validating protocol compliant with ICH Q2(R2) guidelines.

Part 1: The Challenge

Why This Molecule is Difficult

The target molecule contains a 1,2-benzisoxazole core (distinct from 1,3-benzoxazole) with a carboxylic acid at position 3.

  • Labile Carboxylic Acid: The C3-carboxylic acid is prone to thermal decarboxylation, potentially generating 7-methoxy-1,2-benzisoxazole as an artifact during analysis if source temperatures are too high.

  • Isomeric Impurities: Synthesis often involves cyclization of oximes. If the starting material (e.g., 2-hydroxy-3-methoxy-acetophenone oxime) is not perfectly regioselective, you may generate structural isomers that co-elute with the target on standard C18 columns.

  • Ionization Competition: The molecule is amphoteric but predominantly acidic. Standard positive-mode LC-MS methods may suppress the signal, whereas negative mode (ESI-) offers higher sensitivity for the carboxylate anion

    
    .
    

Part 2: Comparative Analysis

LC-MS vs. HPLC-UV vs. qNMR
FeatureHPLC-UV (PDA) qNMR (¹H) LC-MS (ESI- Quadrupole)
Primary Detection Chromophore absorption (UV 254/280 nm)Proton environment resonanceMass-to-charge ratio (

)
Purity Metric % Peak AreaWeight % (Absolute Purity)% Peak Area (Total Ion Current)
Sensitivity Moderate (µg range)Low (mg range required)High (ng range)
Specificity Low: Co-eluting isomers often merge.High: Structural elucidation possible.[1][2]Very High: Mass filtration separates co-eluters.
Blind Spot Non-UV active impurities (e.g., salts, aliphatic precursors).Overlapping solvent peaks; paramagnetic impurities.Ion suppression; poor ionization of some salts.
Verdict Routine QC only.Reference Standard Calibration.Impurities Identification & Trace Analysis.

Part 3: The Validated Workflow (Visualization)

The following diagram illustrates the decision matrix for selecting the appropriate validation path.

ValidationWorkflow Start Crude 7-methoxy-1,2-benzoxazole- 3-carboxylic acid Solubility Solubility Check (MeOH/Water) Start->Solubility MethodChoice Select Analytical Method Solubility->MethodChoice HPLC HPLC-UV (254 nm) *Routine Purity* MethodChoice->HPLC Daily QC LCMS LC-MS (ESI-) *Impurity ID* MethodChoice->LCMS Validation qNMR qNMR (DMSO-d6) *Absolute Assay* MethodChoice->qNMR Standardization Result Data Integration HPLC->Result LCMS->Result qNMR->Result Decision Purity > 98%? Result->Decision Release Release for Bio-Assay Decision->Release Yes Repurify Recrystallize / Prep-HPLC Decision->Repurify No Repurify->Start

Caption: Integrated workflow for purity assessment. LC-MS is critical for the "Validation" branch to identify specific impurity masses.

Part 4: Detailed Experimental Protocol (LC-MS)

This protocol is designed to prevent thermal degradation of the carboxylic acid while maximizing ionization.

System Configuration
  • Instrument: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Expert Insight: Use a column with high carbon load to retain the polar carboxylic acid.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

    • Note: Formic acid suppresses ionization less than TFA in negative mode.

Gradient Elution Profile
Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.0050.4Equilibration
1.0050.4Load
8.00950.4Gradient Ramp
10.00950.4Wash
10.1050.4Re-equilibration
Mass Spectrometry Parameters (ESI Negative Mode)
  • Polarity: Negative (ESI-).

    • Rationale: The carboxylic acid moiety (

      
      ) deprotonates easily to 
      
      
      
      .
  • Capillary Voltage: 2.5 - 3.0 kV.

  • Source Temperature: 300°C (Keep moderate to prevent decarboxylation).

  • Scan Range:

    
     100 – 600.
    
  • Target Mass:

    • Formula:

      
      
      
    • Exact Mass: 193.04 Da

    • Observed Ion: 192.04 (

      
      )
      

Part 5: Data Interpretation & Validation Criteria

Identification of Impurities

In the LC-MS chromatogram, look for these specific signals which indicate synthetic failures:

  • Peak at

    
     192.04:  Target Molecule (Main Peak).
    
  • Peak at

    
     148.05 (
    
    
    
    ):
    Decarboxylated byproduct (7-methoxy-1,2-benzisoxazole). This indicates either thermal degradation in the source or a failed synthesis step.
  • Peak at

    
     209/210:  Uncyclized oxime precursor (depending on exact starting material MW).
    
Validation Metrics (ICH Q2 Compliant)
ParameterAcceptance CriteriaExperimental Check
Specificity No interference at

of analyte in blank.
Inject Mobile Phase blank.
Linearity

5-point calibration curve (10–1000 ng/mL).
Precision RSD < 2.0% (n=6)Repeated injection of standard.
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Dilution series.
Self-Validating System Suitability Test (SST)

Before running samples, inject a standard solution. The run is valid only if :

  • Retention time deviation is < ±0.1 min.

  • Peak Tailing Factor is < 1.5.

  • MS Signal intensity for

    
     192 is > 10⁵ counts.
    

Part 6: References

  • International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[5] Link

  • Schoenherr, H., et al. (2019). Systematic comparison of post-column isotope dilution using LC-CO-IRMS with qNMR for amino acid purity determination. Analytical and Bioanalytical Chemistry. Link

  • Vázquez-Tato, M. P., et al. (2008).[6] One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry. Link

  • Bharti, S. K., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). Mass Spectrometry Fragmentation of Benzoxazole Derivatives. Link

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Comparative

Bioassay validation for 7-methoxy-1,2-benzoxazole-3-carboxylic acid inhibitors

A Senior Application Scientist's Guide to Bioassay Validation for Novel k-Ras G12C Inhibitors: A Comparative Analysis of 7-methoxy-1,2-benzoxazole-3-carboxylic acid Introduction The Kirsten Rat Sarcoma viral oncogene hom...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Bioassay Validation for Novel k-Ras G12C Inhibitors: A Comparative Analysis of 7-methoxy-1,2-benzoxazole-3-carboxylic acid

Introduction

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2][3] For decades, KRAS was deemed "undruggable" due to its picomolar affinity for GTP and the absence of a discernible allosteric binding pocket. The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), has been a watershed moment in targeted oncology.[4] This mutation introduces a reactive cysteine residue, creating a unique opportunity for the development of targeted covalent inhibitors.[5][6][7][8]

Sotorasib (AMG510) and Adagrasib (MRTX849) are landmark FDA-approved drugs that validate this approach, offering a lifeline to patients with KRAS G12C-mutated tumors.[3][5] These inhibitors function by irreversibly binding to the mutant cysteine-12, locking the KRAS G12C protein in its inactive, GDP-bound state.[5][6][8][9] This prevents the exchange of GDP for GTP, thereby abrogating downstream oncogenic signaling through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[2][4][6]

This guide focuses on a novel inhibitor scaffold, 7-methoxy-1,2-benzoxazole-3-carboxylic acid , as a case study to present a comprehensive framework for bioassay validation. For researchers, scientists, and drug development professionals, establishing a robust, reliable, and reproducible bioassay is the bedrock upon which a successful drug discovery program is built. This document provides an in-depth technical comparison of suitable bioassay formats and outlines a validation workflow grounded in scientific integrity and regulatory expectations.

Chapter 1: The Target - Understanding k-Ras G12C Signaling

KRAS acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3][4][10] This process is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote GTP binding, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[5][10] The G12C mutation impairs this intrinsic GTPase activity, leading to an accumulation of the active, signal-transmitting form of KRAS.[3]

Covalent inhibitors like 7-methoxy-1,2-benzoxazole-3-carboxylic acid are designed to exploit the unique cysteine in the G12C mutant. They form a permanent bond, trapping the protein in the "off" state, thus silencing the oncogenic signal.

KRAS_Pathway RTK RTK (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 Activates KRAS_GDP k-Ras(G12C)-GDP (Inactive) GRB2_SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP k-Ras(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP GTP/GDP Cycle RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor 7-methoxy-1,2- benzoxazole-3-carboxylic acid (Covalent Inhibitor) Inhibitor->KRAS_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Validation_Workflow Dev Assay Development (Reagent Titration, Z-Factor) Spec Specificity & Selectivity (vs. WT KRAS, other proteins) Dev->Spec Pot Potency (IC50), Linearity & Range Spec->Pot Prec Precision & Accuracy (Intra- & Inter-Assay) Pot->Prec Rob Robustness (Minor variations) Prec->Rob Doc Documentation & SOP Rob->Doc

Figure 2: A logical workflow for comprehensive bioassay validation.

Protocol 3.1: Determining Potency (IC50) using an HTRF Assay
  • Causality: The goal is to determine the concentration of inhibitor required to reduce the biochemical activity of KRAS G12C by 50%. This is a critical parameter for ranking compounds. The HTRF format is chosen for its robustness and high signal-to-background ratio. [11] Materials & Reagents:

  • Recombinant His-tagged KRAS G12C (GDP-loaded)

  • Biotinylated-RAF-RBD (RAS Binding Domain)

  • Europium (Eu3+)-cryptate labeled anti-His antibody (donor)

  • Streptavidin-XL665 (acceptor)

  • GTPγS (a non-hydrolyzable GTP analog to initiate the reaction)

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 0.005% Tween-20)

  • 7-methoxy-1,2-benzoxazole-3-carboxylic acid and reference inhibitor (e.g., Sotorasib)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the test compound (e.g., 11 points, 1:3 dilution starting from 100 µM) in DMSO. Dispense 50 nL of each concentration into the assay plate. Include DMSO-only (0% inhibition) and a high concentration of a reference inhibitor (100% inhibition) as controls.

  • Enzyme & Inhibitor Pre-incubation: Add 5 µL of KRAS G12C solution (e.g., at 2X final concentration) to each well. Allow the plate to incubate for 30-60 minutes at room temperature. This step is crucial for covalent inhibitors to allow time for the binding reaction to occur.

  • Reaction Initiation: Add 5 µL of a mix containing Biotin-RAF-RBD and GTPγS (at 2X final concentration). This initiates the conformational change in KRAS and its binding to RAF-RBD. Incubate for 60 minutes.

  • Detection: Add 10 µL of a detection mix containing the Eu3+-anti-His antibody and Streptavidin-XL665. Incubate for 60 minutes to 4 hours in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio (665/620 * 10,000).

  • Data Analysis: Normalize the data to the 0% and 100% inhibition controls. Plot the normalized response vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3.2: Confirming Target Engagement with CETSA
  • Causality: This protocol validates that the inhibitor binds to KRAS G12C inside a living cell, causing it to become more resistant to heat-induced denaturation. This confirms cell permeability and target engagement in a physiological context. [12] Materials & Reagents:

  • NCI-H358 (KRAS G12C mutant) human lung cancer cell line

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound and DMSO vehicle control

  • Phosphate-Buffered Saline (PBS) with protease and phosphatase inhibitors

  • Anti-KRAS G12C specific antibody and an antibody for a loading control (e.g., GAPDH)

  • Secondary HRP-conjugated antibody

  • Equipment for Western Blotting (gels, transfer system, imaging system)

  • Thermal cycler

Step-by-Step Methodology:

  • Cell Treatment: Seed NCI-H358 cells and grow to ~80% confluency. Treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for 2-4 hours.

  • Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 4°C increments) for 3 minutes in a thermal cycler. Leave one aliquot unheated on ice.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins. [13]5. Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration, normalize samples, and perform a standard Western Blot using the anti-KRAS G12C antibody. [13][14]6. Data Analysis: Quantify the band intensities. For each compound concentration, plot the normalized intensity of soluble KRAS G12C against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Chapter 4: Data Interpretation & Comparative Analysis

The ultimate goal of validation is to generate reliable data for decision-making. Here, we present a hypothetical dataset comparing our novel inhibitor to a known standard, Sotorasib.

Table 1: Comparative Performance Data
Parameter7-methoxy-1,2-benzoxazole-3-carboxylic acidSotorasib (Reference)Acceptance Criteria
Biochemical Potency (HTRF IC50) 15.2 nM10.5 nMIC50 < 100 nM
Selectivity (IC50, WT KRAS) > 20,000 nM> 20,000 nM>100-fold vs. target
Cellular Target Engagement (CETSA ΔTm) +5.2 °C at 1 µM+6.1 °C at 1 µMA clear thermal shift
Pathway Inhibition (p-ERK IC50) 45.8 nM33.1 nMIC50 consistent with cellular potency
Anti-proliferative Activity (H358 IC50) 55.1 nM39.5 nMIC50 < 1 µM
Assay Precision (%CV, Inter-assay) 12.5%10.8%< 20%
Assay Quality (Z'-factor) 0.820.85> 0.5

Interpretation:

  • The novel inhibitor shows potent and selective inhibition of KRAS G12C, comparable to the reference compound Sotorasib.

  • The CETSA data confirms that the compound enters the cells and binds to its intended target.

  • The downstream pathway and anti-proliferative activities are consistent with the on-target mechanism of action.

  • The assay performance metrics (Precision and Z'-factor) are well within the acceptable ranges, indicating a robust and reliable assay.

Conclusion

The validation of a bioassay is a multi-faceted process that forms the critical foundation of any drug discovery program. It requires a deep understanding of the target biology, a strategic selection of assay formats, and a rigorous, systematic approach to characterization. By following the principles of causality, self-validation, and authoritative guidance, researchers can build a robust data package for novel inhibitors like 7-methoxy-1,2-benzoxazole-3-carboxylic acid. This ensures that decisions to advance compounds through the development pipeline are based on data that is accurate, reproducible, and trustworthy. The emergence of adaptive resistance mechanisms, often driven by feedback reactivation of wild-type RAS or bypass signaling, underscores the continued need for precise and well-validated assays to develop next-generation combination therapies. [31][32]

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